Cycloprate
Description
Properties
IUPAC Name |
hexadecyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKKHGFMYTPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058124 | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54460-46-7 | |
| Record name | Cycloprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54460-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXADECYL CYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action for the Obsolete Acaricide Cycloprate on Spider Mites: A Search for Lost Data
Cycloprate belongs to the chemical class of cyclopropanecarboxylates. While some compounds in this broader class have been investigated as insecticides, the specific mode of action for this compound as an acaricide has not been documented in accessible records. Modern pesticide classification systems, such as the one maintained by the Insecticide Resistance Action Committee (IRAC), do not include obsolete compounds, further limiting the availability of structured information.
Our extensive search strategy included querying chemical databases like PubChem, which provided the chemical formula (C20H38O2) and IUPAC name (hexadecyl cyclopropanecarboxylate) for this compound. The AERU (Agriculture and Environment Research Unit) database confirmed its status as an obsolete acaricide. A singular study focusing on the metabolism of this compound in rats was identified; however, this provides no insight into its toxicological action on the target pest, spider mites.
Without primary research data detailing the specific biochemical pathways or physiological systems disrupted by this compound in spider mites, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The core information required to fulfill the user's request does not appear to be present in the public domain.
It is plausible that if such studies were conducted, they may exist in a non-digitized format within the archives of the original manufacturer or regulatory agencies from the time the compound was in use. However, accessing such information is beyond the scope of publicly available data retrieval.
Therefore, we must conclude that a detailed technical guide on the mechanism of action of this compound on spider mites cannot be produced due to the absence of foundational scientific data. The specific molecular target and the ensuing physiological cascade leading to mite mortality for this particular obsolete acaricide remain undocumented in the accessible scientific record.
Hexadecyl Cyclopropanecarboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl cyclopropanecarboxylate, also known by its trade name Cycloprate, is an organic chemical compound classified as an ester of cyclopropanecarboxylic acid and hexadecanol. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
Table 1: General and Computed Properties of Hexadecyl Cyclopropanecarboxylate [1]
| Property | Value | Source |
| Molecular Formula | C20H38O2 | PubChem[1] |
| Molecular Weight | 310.5 g/mol | PubChem[1] |
| CAS Number | 54460-46-7 | PubChem[1] |
| IUPAC Name | hexadecyl cyclopropanecarboxylate | PubChem[1] |
| Synonyms | This compound, Cyclopropate | PubChem[1] |
| XLogP3 | 8.2 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Rotatable Bond Count | 17 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Solubility:
Based on the principle of "like dissolves like," hexadecyl cyclopropanecarboxylate is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[2][3] Esters with shorter hydrocarbon chains are more soluble in water, but the long hexadecyl chain significantly decreases its aqueous solubility.[2][3]
Table 2: Predicted Solubility of Hexadecyl Cyclopropanecarboxylate in Common Solvents
| Solvent | Predicted Solubility |
| Water | Very Low |
| Ethanol | Soluble |
| Methanol | Sparingly Soluble |
| Acetone | Soluble[4] |
| Hexane | Soluble[4] |
| Toluene | Soluble[4] |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocols
Synthesis: Fischer Esterification
A common and effective method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6][7][8] In this case, cyclopropanecarboxylic acid and hexadecanol would be reacted in the presence of a strong acid catalyst like sulfuric acid.
Reaction:
Cyclopropanecarboxylic Acid + Hexadecanol --(H₂SO₄)--> Hexadecyl Cyclopropanecarboxylate + Water
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 equivalent) in a large excess of hexadecanol (which can also serve as the solvent). Alternatively, an inert solvent like toluene can be used.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux. To drive the equilibrium towards the product, remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude ester can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
Caption: Fischer Esterification Workflow for Hexadecyl Cyclopropanecarboxylate Synthesis.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain esters.[9][10][11][12][13]
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the purified hexadecyl cyclopropanecarboxylate in a volatile organic solvent like hexane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure good separation and elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC):
HPLC can also be used for the analysis and purification of long-chain esters.
Protocol Outline:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Detector: A UV detector (if the molecule has a chromophore) or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the protons of the hexadecyl chain (a large signal around 1.2-1.4 ppm for the CH₂ groups and a triplet around 0.9 ppm for the terminal CH₃ group), and the protons on the carbon adjacent to the ester oxygen (a triplet around 4.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (~175 ppm), the carbons of the cyclopropyl ring, and the distinct carbons of the long alkyl chain.
Infrared (IR) Spectroscopy:
The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption.[14][15]
-
C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹.
-
C-O Stretch: One or two C-O stretching bands will appear in the region of 1000-1300 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Biological Activity and Mechanism of Action
Hexadecyl cyclopropanecarboxylate was developed and used as a miticide (acaricide) under the name this compound.[16] Miticides are pesticides that are specifically used to control mites.[17]
While detailed, publicly available studies on the specific signaling pathways affected by this compound are scarce, the general mode of action of many miticides involves targeting the nervous system, metabolic energy production, or growth of the arthropod.[18][19] Organophosphate and carbamate miticides, for example, inhibit the enzyme acetylcholinesterase, which is crucial for nerve function.[17] Other miticides can act as neurotoxins by interfering with ion channels in nerve cells.
Given that many insecticides and miticides with cyclopropane moieties exhibit neurotoxic effects, it is plausible that this compound acts on the nervous system of mites.[18] However, without specific studies, the exact molecular target and signaling pathway remain to be elucidated.
Caption: Postulated General Mechanism of Action for Miticides like this compound.
Conclusion
Hexadecyl cyclopropanecarboxylate is a long-chain ester with established use as a miticide. This guide has provided a summary of its known and predicted chemical and physical properties, along with detailed, generalized protocols for its synthesis and analysis. While its biological activity as a miticide is confirmed, further research is required to elucidate the specific molecular targets and signaling pathways involved in its mode of action. The information presented here serves as a solid foundation for researchers and professionals seeking to work with or further investigate this compound.
References
- 1. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. jfda-online.com [jfda-online.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 17. Miticide | Organic, Natural & Eco-Friendly | Britannica [britannica.com]
- 18. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]
- 19. utia.tennessee.edu [utia.tennessee.edu]
An In-depth Technical Guide to the Synthesis of Cyclopyrimorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthetic pathway for Cyclopyrimorate, a significant herbicide. The synthesis involves a multi-step process commencing with the preparation of two key intermediates, which are subsequently coupled and functionalized to yield the final product. This document outlines the experimental protocols for each key reaction, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug and agrochemical development.
Introduction
Cyclopyrimorate is a herbicide that has garnered attention for its efficacy. Understanding its synthesis is crucial for its production, the development of analogues, and for further research into its mode of action. The synthesis of Cyclopyrimorate is a multi-step process that involves the careful construction of its core molecular framework through a series of strategic chemical reactions. This guide will detail the known synthetic route, providing in-depth procedural information and quantitative data where available.
Overall Synthesis Pathway
The synthesis of Cyclopyrimorate can be conceptually divided into three main stages:
-
Synthesis of the Phenolic Intermediate: Preparation of 2-cyclopropyl-6-methylphenol.
-
Synthesis of the Pyridazine Intermediate: Preparation of a functionalized pyridazine ring.
-
Coupling and Final Acylation: Union of the two key intermediates followed by the introduction of the morpholine-4-carboxylate group.
A general overview of the synthesis is described, starting from commercially available precursors.
Experimental Protocols and Data
Synthesis of Key Intermediates
3.1.1. Preparation of 2-cyclopropyl-6-methylphenol (Intermediate A)
The synthesis of the phenolic intermediate, 2-cyclopropyl-6-methylphenol, is a critical first step. While various methods can be envisioned for its preparation, a common approach involves the cyclopropanation of a corresponding substituted phenol derivative.
Experimental Protocol:
Quantitative Data:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 2-cyclopropyl-6-methylphenol | C₁₀H₁₂O | 148.20 | Data not available | >95 |
3.1.2. Preparation of 3,6-dichloro-4-hydroxypyridazine (Intermediate B)
The pyridazine core of Cyclopyrimorate is synthesized from 3,6-dichloropyridazine.
Experimental Protocol:
A detailed experimental protocol for the selective hydrolysis of 3,6-dichloropyridazine to 3,6-dichloro-4-hydroxypyridazine is not explicitly detailed in the available literature. A plausible method involves the controlled hydrolysis of 3,6-dichloropyridazine under basic conditions, carefully managing the reaction parameters to favor the mono-hydroxylated product.
Quantitative Data:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 3,6-dichloro-4-hydroxypyridazine | C₄H₂Cl₂N₂O | 164.98 | Data not available | >95 |
Coupling of Intermediates and Final Synthesis Steps
The subsequent steps involve the coupling of the phenolic and pyridazine intermediates, followed by the final acylation to yield Cyclopyrimorate.
3.2.1. Synthesis of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol (Intermediate C)
This key coupling reaction forms the core structure of Cyclopyrimorate.
Experimental Protocol:
The coupling of 2-cyclopropyl-6-methylphenol (Intermediate A) with a suitable pyridazine derivative is a crucial step. A likely precursor is a di-chlorinated pyridazine, where one chlorine atom is selectively displaced by the phenoxide.
To a solution of 2-cyclopropyl-6-methylphenol in a suitable solvent such as o-dichlorobenzene, anhydrous sodium hydroxide is added to form the corresponding sodium phenoxide. A dichloropyridazine derivative is then added, and the reaction mixture is heated. The use of a phase-transfer catalyst may be beneficial. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data:
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol | C₁₄H₁₃ClN₂O₂ | 276.72 | Excellent (as per literature) | >98 |
3.2.2. Synthesis of Cyclopyrimorate
The final step is the acylation of the hydroxyl group on the pyridazine ring with morpholine-4-carbonyl chloride.
Experimental Protocol:
To a solution of 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-ol (Intermediate C) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a non-nucleophilic base such as triethylamine or pyridine is added. The mixture is cooled in an ice bath, and morpholine-4-carbonyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature until completion, as monitored by TLC or HPLC. The reaction mixture is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford Cyclopyrimorate.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Cyclopyrimorate | C₁₉H₂₀ClN₃O₄ | 389.83 | Data not available | >99 |
Visualizations
Synthesis Pathway of Cyclopyrimorate
Caption: Overall synthetic pathway of Cyclopyrimorate.
Experimental Workflow for Final Acylation Step
Caption: Workflow for the acylation of the pyridazinol intermediate.
Conclusion
The synthesis of Cyclopyrimorate is a well-defined process that relies on the strategic assembly of key phenolic and pyridazine intermediates. This guide has provided a comprehensive overview of the synthetic pathway, including detailed experimental considerations and available quantitative data. The provided visualizations offer a clear and concise representation of the synthesis and associated workflows, intended to aid researchers and professionals in their understanding and potential application of this synthetic methodology. Further research into optimizing reaction conditions and yields for each step could be beneficial for large-scale production.
An In-depth Technical Guide on the Historical Use of Cycloprate in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprate, known chemically as hexadecyl cyclopropanecarboxylate and by the trade name Zardex® (also referenced as ZR-856), is an obsolete acaricide with a history of use in agriculture for the control of phytophagous mites. Developed by Zoecon Corporation, a company that pioneered insect growth regulator (IGR) technology, this compound demonstrated a novel mode of action for its time, primarily exhibiting ovicidal and insect growth regulatory effects. This technical guide provides a comprehensive overview of the historical use of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its metabolic pathway and proposed mode of action. Due to the compound's obsolescence, the available data is limited primarily to research conducted in the 1970s.
Physicochemical Properties
| Property | Value |
| Chemical Name | hexadecyl cyclopropanecarboxylate |
| CAS Number | 54460-46-7 |
| Molecular Formula | C₂₀H₃₈O₂ |
| Molecular Weight | 310.51 g/mol |
| Synonyms | This compound, Zardex, ZR-856 |
Data Presentation: Efficacy of this compound (Zardex®)
The following table summarizes the field efficacy data of Zardex® for the control of the citrus rust mite (Phyllocoptruta oleivora), as reported by Bullock and McCoy in 1978.
| Treatment (oz a.i. in 100 Gals) | Mean Mites per Fruit (Pre-spray) | Mean Mites per Fruit (7 days post-spray) | Mean Mites per Fruit (14 days post-spray) | Mean Mites per Fruit (21 days post-spray) |
| Zardex 4.2 Oil | 15.3 | 0.1 | 0.2 | 0.3 |
| Untreated Check | 16.1 | 18.2 | 25.6 | 31.4 |
Data extracted from Bullock, R. G., & McCoy, C. W. (1978). Activity of insect growth regulators versus citrus rust mite in Florida. Proceedings of the Florida State Horticultural Society, 91, 72-74.
Experimental Protocols
Field Efficacy Trial for Citrus Rust Mite Control
The following protocol is based on the methodology described by Bullock and McCoy (1978) for the evaluation of Zardex® on citrus.
Objective: To determine the efficacy of this compound (as Zardex® 4.2 Oil formulation) in controlling citrus rust mite (Phyllocoptruta oleivora) populations on mature 'Valencia' orange trees.
Experimental Design:
-
Location: A grove of mature 'Valencia' orange trees in Florida.
-
Plot Design: 1-acre plots, replicated 3 times in a randomized block design.
-
Treatments:
-
Zardex 4.2 Oil applied at a concentration of 4.2 oz active ingredient per 100 gallons of water.
-
Untreated check.
-
-
Application:
-
Treatments were applied as a 2X concentrate spray at a volume of 500 gallons per acre (GPA).
-
Application was made using an air blast sprayer.
-
-
Sampling and Data Collection:
-
Pre-spray mite counts were conducted to establish baseline population densities.
-
Post-spray counts were performed at 7, 14, and 21 days after treatment.
-
In each plot, 120 fruits were randomly examined to determine population densities of the citrus rust mite.
-
Ovicidal Activity Assay
The following is a generalized protocol for assessing the ovicidal activity of this compound, based on the research by Henrick et al. (1976) on a new class of miticides containing the cyclopropyl group.
Objective: To evaluate the direct contact ovicidal activity of this compound against the two-spotted spider mite (Tetranychus urticae).
Methodology:
-
Mite Rearing: Maintain a healthy colony of two-spotted spider mites on a suitable host plant (e.g., lima bean plants).
-
Egg Collection: Place gravid female mites on fresh, untreated host plant leaves and allow them to oviposit for a defined period (e.g., 24 hours). Remove the adult females.
-
Treatment Application:
-
Prepare serial dilutions of this compound in a suitable solvent with a surfactant.
-
Apply the treatment solutions directly to the leaves containing the mite eggs using a precision sprayer to ensure uniform coverage.
-
A control group is treated with the solvent and surfactant solution only.
-
-
Incubation: Maintain the treated leaves under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Evaluation:
-
After a period corresponding to the normal egg incubation time (e.g., 3-5 days), examine the eggs under a dissecting microscope.
-
Record the number of hatched and unhatched eggs for each treatment and control.
-
Calculate the percentage of egg mortality for each concentration.
-
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis or a similar statistical method.
Mandatory Visualization
Proposed Mode of Action: Insect Growth Regulation
This compound acts as an insect growth regulator (IGR). While the precise molecular target has not been definitively elucidated in the available literature, its effects are consistent with the disruption of hormonal processes that control insect development, particularly molting and embryogenesis. The ovicidal activity of this compound suggests interference with the early stages of development. One plausible mechanism for IGRs is the mimicry of juvenile hormone, which leads to developmental abnormalities.
Metabolic Pathway of this compound in Plants
Research by Quistad, Staiger, and Schooley in 1978 elucidated the metabolic fate of this compound in apples and oranges. The primary metabolic pathway involves the hydrolysis of the ester bond.
Experimental Workflow: Residue Analysis in Fruit
The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural produce, based on the methodologies of the time.
Conclusion
This compound was an early example of an insect growth regulator used in agriculture, specifically as an acaricide with potent ovicidal activity. Its unique mode of action represented a departure from the neurotoxic pesticides that were prevalent at the time. While it has since been replaced by newer compounds, the historical data and research into its efficacy, metabolism, and mode of action provide valuable insights for the development of modern, selective pest control agents. The methodologies employed in its evaluation laid the groundwork for the assessment of future IGRs. Further investigation into the specific molecular targets of cyclopropanecarboxylate compounds could yield new avenues for insecticide and acaricide discovery.
Toxicological Profile of Cycloprate in Non-target Organisms: A Technical Guide
Disclaimer: Information regarding the toxicological profile of Cycloprate, an obsolete acaricide, is scarce in publicly available scientific literature.[1] This guide summarizes the limited existing data and outlines the standard experimental approaches for a comprehensive toxicological assessment of a pesticide in non-target organisms, in line with the core requirements of this document.
Executive Summary
This compound is an acaricide that was primarily used to control spider mites on fruit crops.[1] While it is reported to have low oral mammalian toxicity, a significant knowledge gap exists regarding its effects on other non-target organisms.[1] This technical guide consolidates the available toxicological data for this compound and provides a framework for the requisite experimental protocols and data presentation necessary for a thorough environmental risk assessment. The document is intended for researchers, scientists, and drug development professionals to understand the known toxicological aspects of this compound and to highlight the areas requiring further investigation.
Mammalian Toxicity
The primary available toxicological data for this compound pertains to mammals. It is generally characterized as having low acute oral toxicity.[1]
Table 1: Acute Oral Toxicity of this compound in Mammals
| Species | Parameter | Value | Reference |
| Rat | LD50 | > 5000 mg/kg | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Metabolism in Rats
Studies on the metabolism of this compound in rats have been conducted, providing some insight into its environmental degradation.[2] However, detailed metabolic pathways and the toxicological significance of the metabolites in non-target organisms have not been extensively documented.
Ecotoxicological Profile in Non-Target Organisms
There is a significant lack of data on the ecotoxicological effects of this compound on non-target organisms, including birds, fish, aquatic invertebrates, and insects.[1] A comprehensive assessment would require studies as outlined in the following sections.
Avian Toxicity
No specific studies on the acute or chronic toxicity of this compound in avian species were identified. Standard testing would involve determining the acute oral LD50 and subacute dietary LC50 in representative species such as the Mallard duck or Bobwhite quail.
Aquatic Toxicity
Toxicity to Non-Target Arthropods
Data on the impact of this compound on beneficial insects, such as pollinators and predators, is absent. Investigations would typically involve contact and oral toxicity tests on species like the honey bee (Apis mellifera) and predatory mites.
Experimental Protocols for Toxicological Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are crucial for generating reliable and comparable toxicological data.
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Test Guideline 407)
This study provides information on the health hazards likely to arise from repeated oral exposure to a substance for 28 days.[3][4][5]
Methodology:
-
Test Animals: Typically, rats are used. At least 10 animals (5 male, 5 female) per dose group.
-
Dose Levels: A control group and at least three dose levels are used.
-
Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals are subjected to a full gross necropsy. Histopathological examination of major organs is performed.
A workflow for this experimental protocol is visualized below.
Caption: Workflow for a 28-day repeated dose oral toxicity study.
Signaling Pathways
Due to the limited research on this compound, there is no information available regarding specific signaling pathways that may be affected in non-target organisms. A general approach to investigating potential mechanisms of toxicity is outlined below.
Caption: General logical relationship in toxicological assessment.
Conclusion and Future Directions
The available data on the toxicological profile of this compound in non-target organisms is severely limited, with the exception of low acute oral toxicity in mammals.[1] To conduct a thorough environmental risk assessment, extensive research is required to characterize its effects on a wide range of non-target species, including birds, fish, aquatic invertebrates, and beneficial insects. The experimental frameworks and standardized protocols outlined in this guide provide a roadmap for generating the necessary data to fill the existing knowledge gaps. Future research should prioritize studies on the environmental fate, bioaccumulation potential, and chronic toxicity of this compound and its metabolites.
References
The Metabolic Fate of Cycloprate in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic processes affecting Cycloprate (hexadecyl cyclopropanecarboxylate) in rats. The information presented herein, including quantitative metabolic data, detailed experimental protocols, and metabolic pathway visualizations, is intended to support research and development in the fields of toxicology, drug metabolism, and pesticide science.
Core Findings in Rat Metabolism of this compound
This compound undergoes significant metabolism in rats following oral administration. The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of cyclopropanecarboxylic acid (CPCA) and hexadecanol. The majority of the administered dose is excreted, with distinct major metabolites found in the feces and urine.
Quantitative Metabolic Data
Following a single oral dose of [carboxyl-¹⁴C]this compound at 21 mg/kg, the excretion of the radiolabel was monitored. The quantitative data on the excretion and metabolite distribution are summarized below.
| Excretion Route / Metabolite | Percentage of Applied Dose | Timeframe |
| Total ¹⁴C Excretion | ||
| Feces | Major portion of excreted radiolabel | Not specified |
| Urine | 46% | 1 day |
| Major Metabolites | ||
| Cyclopropanecarboxylic acid (in feces) | Major excretory metabolite in feces | Not specified |
| N-(cyclopropylcarbonyl)glycine (in urine) | 46% (85% of 1-day urinary radiolabel) | 1 day |
| Tissue Retention | ||
| ¹⁴C Label (21 mg/kg dose) | 5% | 60 days |
| ¹⁴C Label (1 mg/kg dose) | Reduced by half compared to 21 mg/kg dose | 4 days |
Key Metabolic Pathways
The biotransformation of this compound in rats follows a clear hydrolytic and subsequent conjugation pathway. The initial cleavage of the ester linkage is a critical step, liberating the cyclopropane and hexadecyl moieties for further metabolism.
Experimental Protocols
The following methodologies were central to the characterization of this compound metabolism in rats.
Animal Dosing and Sample Collection
-
Test Animals: Male rats were used for these studies.
-
Radiolabeling: this compound was radiolabeled at the carboxyl moiety of the cyclopropanecarboxylate ([carboxyl-¹⁴C]this compound) to a specific activity of 54.1 mCi/mmol.
-
Dosing: A single oral dose of [carboxyl-¹⁴C]this compound was administered to the rats. Two dose levels were investigated: 21 mg/kg and 1 mg/kg.
-
Sample Collection: Urine and feces were collected for analysis. Tissues were also collected at specified time points post-dosing (4 days and 60 days) to assess for radiolabel retention.
Extraction of Metabolites from Tissues and Feces
A detailed protocol for the extraction of metabolites is crucial for accurate quantification and identification.
Methodological & Application
Analytical Methods for the Detection of Cycloprate Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Cycloprate residues in various food matrices. This compound is a miticide used in agriculture, and monitoring its residues is crucial for ensuring food safety and regulatory compliance. The methodologies described herein leverage modern analytical techniques, primarily Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with robust sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Overview of Analytical Approaches
The detection of this compound residues at trace levels requires highly sensitive and selective analytical methods. Both GC-MS/MS and LC-MS/MS are powerful techniques for this purpose, offering excellent specificity and low detection limits.[1] The choice between these two platforms often depends on the specific food matrix, the polarity of the analyte, and the desired scope of the multi-residue analysis.
Sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest.[2] The QuEChERS method has become a widely adopted and effective approach for extracting pesticides from a variety of food samples.[3][4] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[4]
Sample Preparation: The QuEChERS Protocol
The QuEChERS protocol is a streamlined and efficient method for preparing food samples for pesticide residue analysis.[3][4] Two main standardized versions of the QuEChERS method are the AOAC Official Method 2007.01 and the European Standard EN 15662.[4] The general workflow is outlined below.
Experimental Workflow for QuEChERS Sample Preparation
Protocol for QuEChERS Extraction and Cleanup:
-
Homogenization: Homogenize a representative portion of the food sample (typically 10-15 g). For dry samples like tea, rehydration with water may be necessary before homogenization.[5]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of acetonitrile (e.g., 10-15 mL).
-
Add the appropriate QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).[6]
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube for 5 minutes at a speed greater than 3000 g.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
The dSPE tube contains a sorbent mixture tailored to the matrix. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids.
-
C18: Removes non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids.[7]
-
-
Shake the dSPE tube for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.
Analytical Determination by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly effective technique for the analysis of this compound and other moderately volatile and thermally stable pesticides.
Application Note: Analysis of this compound in Tea
A validated method for the simultaneous determination of 12 pesticides, including this compound, in green and black tea has been established using GC-MS/MS.[5]
Sample Preparation: A modified QuEChERS method is employed. For tea samples, a pre-hydration step is crucial for efficient extraction.
GC-MS/MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | Initial 60°C (1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: Specific precursor and product ions, along with optimized collision energies, should be determined empirically on the instrument in use. General guidance for MRM method development is available.[8][9]
Quantitative Data for this compound in Tea: [5]
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Green Tea | 10 | 70.7 - 113.0 | < 15 | 0.01 - 3.14 | 0.04 - 8.69 |
| 20 | 70.7 - 113.0 | < 15 | |||
| 100 | 70.7 - 113.0 | < 15 | |||
| Black Tea | 10 | 72.0 - 99.1 | < 15 | 0.01 - 3.14 | 0.04 - 8.69 |
| 20 | 72.0 - 99.1 | < 15 | |||
| 100 | 72.0 - 99.1 | < 15 |
Note: The ranges for LOD and LOQ represent the overall performance for the 12 pesticides in the study, including this compound.
Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a complementary technique to GC-MS/MS and is particularly suitable for a wider range of pesticide polarities.
Application Note: General Approach for this compound in Fruits and Vegetables
Sample Preparation: The standard QuEChERS protocol as described in Section 2 is applicable. For fruits and vegetables with high water content, the original AOAC or EN methods can be followed directly.[4] For citrus fruits, an additional cleanup step with a C18 sorbent may be beneficial to remove non-polar interferences.[2]
LC-MS/MS Instrumentation and Parameters:
| Parameter | Setting |
| Liquid Chromatograph | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity) |
| Mass Spectrometer | Triple Quadrupole MS (e.g., Agilent 6470, Sciex 4500) |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 2 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: Precursor ion, product ions, declustering potential, and collision energy need to be optimized for the specific instrument. The precursor ion will likely be the [M+H]+ or another suitable adduct.[11]
Expected Performance: Based on general multi-residue method validation data, for most pesticides in fruits and vegetables, the following performance can be expected:[10][12]
| Parameter | Expected Range |
| Recovery | 70 - 120% |
| RSD | ≤ 20% |
| LOD | 0.1 - 5 µg/kg |
| LOQ | 0.5 - 10 µg/kg |
Signaling Pathways and Logical Relationships
The analytical process for this compound residue detection follows a logical workflow from sample receipt to final data reporting. This can be visualized as a signaling pathway where each step triggers the next.
Logical Workflow for this compound Residue Analysis
Conclusion
The analytical methods described provide robust and sensitive protocols for the determination of this compound residues in various food matrices. The combination of QuEChERS sample preparation with GC-MS/MS or LC-MS/MS analysis allows for the reliable quantification of this compound at levels relevant to regulatory limits. The specific parameters and expected performance data provided for tea analysis can serve as a strong foundation for method development and validation for other food commodities. It is essential to perform in-house validation to ensure the method is fit for its intended purpose for each specific matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. [Validation study on a rapid multi-residue method for determination of pesticide residues in vegetables and fruits by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloprate Extraction from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of cycloprate, a pesticide, from soil and water samples. The methodologies described are based on established and widely used techniques for pesticide residue analysis, ensuring high recovery and reproducibility. While specific performance data for this compound is not extensively available in recent literature, the presented protocols for similar analytes offer a robust starting point for method development and validation.
Extraction from Soil Samples: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting a wide range of pesticides from complex matrices like soil.[1][2][3][4][5] It involves a salting-out extraction with an organic solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[3]
Experimental Protocol:
1. Sample Preparation and Extraction:
-
For soil with ≥70% water content, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][4]
-
For air-dried soil, weigh 3 g of the sample into a 50 mL tube, add 7 mL of water, vortex briefly, and allow it to hydrate for 30 minutes.[1][4]
-
Add the appropriate internal standards to the sample.
-
Cap the tube and shake or vortex vigorously for 5 minutes to ensure thorough extraction of the pesticides.[1][4]
-
Add the contents of a citrate-buffered QuEChERS salt packet (e.g., ECQUEU750CT-MP containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.[1]
-
Immediately shake the tube vigorously for at least 2 minutes to prevent the agglomeration of salts.[1]
-
Centrifuge the sample for 5 minutes at ≥ 3000 relative centrifugal force (rcf).[1]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate (e.g., CUMPSC18CT, which also contains C18).[1] PSA helps in removing organic acids and other polar interferences.
-
Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[1]
-
Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.[1]
Data Presentation:
The following table summarizes representative quantitative data for pesticide recovery using the QuEChERS method in soil. It is crucial to validate the method specifically for this compound to determine its recovery, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Value | Reference |
| Recovery | 70-120% | [6] |
| Relative Standard Deviation (RSD) | ≤ 20% | [6] |
| Limit of Detection (LOD) | 3.0 - 7.5 µg/kg | [6] |
| Limit of Quantification (LOQ) | 10 - 25 µg/kg | [6] |
Experimental Workflow:
Caption: QuEChERS workflow for this compound extraction from soil samples.
Extraction from Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a highly efficient technique for isolating and concentrating pesticides from water samples.[7] It involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest, which is then eluted with a small volume of an organic solvent.
Experimental Protocol:
1. Sample Pre-treatment:
-
Collect water samples in amber glass containers and store them in the dark at approximately 4°C.[8]
-
For samples containing suspended solids, centrifugation is recommended to prevent clogging of the SPE cartridge.[8]
-
Adjust the pH of the water sample as needed for optimal retention of this compound on the chosen sorbent. For many pesticides, adjusting the pH to < 2 with sulfuric acid is common.[9]
-
Add appropriate internal standards to the water sample.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Precondition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of deionized water.[10] Do not allow the cartridge to dry out before loading the sample.
-
Sample Loading: Pass the pre-treated water sample (e.g., 1 L) through the conditioned SPE cartridge at a controlled flow rate of 5-10 mL/min.[10]
-
Cartridge Washing: After loading, wash the cartridge with a small volume of deionized water to remove any remaining water-soluble interferences.
-
Cartridge Drying: Dry the cartridge thoroughly under a vacuum for about 20 minutes to remove residual water.[9]
3. Elution:
-
Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent or solvent mixture. A common elution procedure involves using 3 mL of methanol, followed by three 5 mL aliquots of ethyl acetate, and then three 5 mL aliquots of dichloromethane.[9]
-
Collect the eluate in a collection tube.
4. Post-Elution Processing:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.[9]
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS/MS.[9]
Data Presentation:
The following table provides representative quantitative data for pesticide recovery from water using solid-phase extraction. Method validation for this compound is essential to establish its specific performance characteristics.
| Parameter | Value | Reference |
| Recovery | 70-120% | [8] |
| Relative Standard Deviation (RSD) | < 14% | [8] |
| Limit of Detection (LOD) | 0.01 - 0.09 µg/L | [9] |
| Limit of Quantification (LOQ) | 0.02 - 0.10 µg/L | [9] |
Experimental Workflow:
Caption: Solid-phase extraction (SPE) workflow for this compound from water.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. weber.hu [weber.hu]
- 3. Portico [access.portico.org]
- 4. unitedchem.com [unitedchem.com]
- 5. weber.hu [weber.hu]
- 6. mdpi.com [mdpi.com]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
Application Note: High-Performance Liquid Chromatography for Cyclosporine Analysis
Introduction
Cyclosporine is a potent immunosuppressant drug widely used to prevent organ transplant rejection and to treat various autoimmune diseases. Accurate and reliable quantification of Cyclosporine in pharmaceutical formulations and biological matrices is crucial for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of Cyclosporine.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Cyclosporine.
Principle
This method utilizes RP-HPLC with a C18 stationary phase to separate Cyclosporine from potential impurities and formulation excipients. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a specific wavelength where Cyclosporine exhibits maximum absorbance, ensuring high sensitivity and specificity.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.
| Parameter | Recommended Conditions |
| HPLC Column | XTerra C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 70-75°C[2] |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and 0.1% trifluoroacetic acid in ultrapure water in an 80:20 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cyclosporine reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 to 25 µg/mL.[3]
3. Sample Preparation
-
Capsule Dosage Form:
-
Take a representative number of capsules and determine the average weight.
-
Empty the contents of the capsules and grind to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of Cyclosporine.
-
Transfer the powder to a volumetric flask and dissolve it in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 100 ng/mL |
| Limit of Quantification (LOQ) | 200 ng/mL |
| Accuracy (% Recovery) | 98.08 - 101.55% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 3.855 min |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
Application Notes and Protocols for the GC-MS Analysis of Cycloprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprate, an acaricide, requires sensitive and specific analytical methods for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues like this compound, offering high chromatographic resolution and mass selectivity. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using GC-MS and tandem mass spectrometry (GC-MS/MS).
Chemical Information
-
IUPAC Name: hexadecyl cyclopropanecarboxylate[1]
-
Molecular Formula: C₂₀H₃₈O₂[1]
-
Molecular Weight: 310.5 g/mol [1]
-
CAS Number: 54460-46-7[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of this compound. This data is essential for method setup and validation.
| Parameter | Value | Source |
| Retention Time (min) | 14.89 | [2] |
| Precursor Ion (m/z) | 69.1 | [2] |
| Product Ion 1 (m/z) | 41.1 | [2] |
| Collision Energy (V) | 10 | [2] |
| Product Ion 2 (m/z) | 43.1 | [2] |
| Collision Energy (V) | 22 | [2] |
| Limit of Detection (LOD) in Tea (µg/kg) | 0.01 - 3.14 | [2] |
| Limit of Quantification (LOQ) in Tea (µg/kg) | 0.04 - 8.69 | [2] |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a widely used and effective method for the extraction of pesticide residues from a variety of food matrices.
a. Materials and Reagents:
-
Homogenized sample (e.g., fruit, vegetable, or other solid matrix)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge capable of ≥4000 x g
-
Vortex mixer
b. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
c. Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
a. Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
b. GC Conditions:
-
Injector Temperature: 250 °C[2]
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[2]
-
Oven Temperature Program:
c. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion: 69.1 m/z
-
Product Ion 1: 41.1 m/z (Collision Energy: 10 V)
-
Product Ion 2: 43.1 m/z (Collision Energy: 22 V)
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound by GC-MS/MS.
Logical Relationship of GC-MS Components
Caption: Key components and their functions in a GC-MS system.
References
Application of QuEChERS Method for the Analysis of Cycloprate in Food Matrices
Application Note
Introduction
Cycloprate is a synthetic cyclopropane-based acaricide previously used in agriculture. Due to its potential for persistence and bioaccumulation, monitoring its residues in food commodities is crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in various food matrices.[1][2][3][4] This application note outlines a representative QuEChERS protocol for the extraction and cleanup of this compound from diverse food matrices, including those with high water content (e.g., fruits and vegetables) and high-fat content (e.g., oils, nuts, and dairy).
This compound, with a molecular weight of 310.5 g/mol and a high octanol-water partition coefficient (XLogP3 of 8.2), is a non-polar, lipophilic compound.[5] This property guides the selection of the appropriate QuEChERS extraction and cleanup procedure. The protocol described herein is a generic method and requires validation for specific food matrices to ensure adequate performance in terms of recovery, linearity, sensitivity, and selectivity for this compound.
Principle of the Method
The QuEChERS method involves a two-step process:
-
Extraction: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) and buffering agents (e.g., citrate or acetate buffers).[2][4] Acetonitrile is effective for extracting a wide range of pesticides and its partial miscibility with water allows for a salting-out effect, which partitions the analytes into the organic phase.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant from the extraction step is then subjected to a cleanup process using a mixture of sorbents. For a non-polar compound like this compound, a combination of Primary Secondary Amine (PSA) to remove organic acids, sugars, and some lipids, and C18 to remove remaining non-polar interferences like fats is recommended.[6] For matrices with very high-fat content, an additional freezing step to precipitate lipids may be necessary.[6]
Following the QuEChERS procedure, the final extract can be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given this compound's non-polar nature, GC-MS is a highly suitable analytical technique.
Representative Performance Data
Table 1: Representative Recoveries and Precision for Non-Polar Pesticides in Fruits and Vegetables using QuEChERS-GC/MS
| Pesticide (Class) | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Bifenthrin (Pyrethroid) | Apple | 50 | 95 | 6 |
| Chlorpyrifos (Organophosphate) | Tomato | 50 | 98 | 5 |
| Cypermethrin (Pyrethroid) | Grape | 100 | 92 | 8 |
| Deltamethrin (Pyrethroid) | Lettuce | 100 | 89 | 9 |
| Permethrin (Pyrethroid) | Strawberry | 50 | 96 | 7 |
Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Method validation is required.
Table 2: Representative Recoveries and Precision for Non-Polar Pesticides in Fatty Matrices using QuEChERS-GC/MS
| Pesticide (Class) | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Hexachlorobenzene (Organochlorine) | Avocado | 100 | 85 | 11 |
| Lindane (Organochlorine) | Olive Oil | 100 | 88 | 10 |
| DDT (Organochlorine) | Milk | 50 | 91 | 9 |
| Endosulfan (Organochlorine) | Salmon | 50 | 87 | 12 |
| Aldrin (Organochlorine) | Peanut Butter | 100 | 90 | 8 |
Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Method validation is required.
Table 3: Representative Limits of Detection (LOD) and Quantification (LOQ) for Non-Polar Pesticides
| Pesticide | Analytical Technique | Typical LOD (ng/g) | Typical LOQ (ng/g) |
| Bifenthrin | GC-MS/MS | 1 | 5 |
| Chlorpyrifos | GC-MS/MS | 1 | 5 |
| Cypermethrin | GC-MS/MS | 2 | 10 |
| Deltamethrin | GC-MS/MS | 2 | 10 |
| Permethrin | GC-MS/MS | 2 | 10 |
Disclaimer: This data is representative for non-polar pesticides and not specific to this compound. Actual LOD and LOQ are matrix-dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: QuEChERS for Fruits and Vegetables (Low-Fat Matrices)
1. Sample Preparation:
- Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender. For samples with high water content, cryogenic milling with dry ice can be employed to prevent enzymatic degradation and improve homogeneity.
2. Extraction:
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- For fortified samples, add the appropriate volume of this compound standard solution.
- Add the appropriate internal standard.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate - for buffered extraction).
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 5 minutes.
4. Final Extract Preparation:
- Transfer the supernatant to an autosampler vial.
- The extract is now ready for GC-MS or LC-MS/MS analysis. For GC analysis, the addition of an analyte protectant may be beneficial.
Protocol 2: QuEChERS for High-Fat Matrices (e.g., Avocado, Nuts, Oilseeds)
1. Sample Preparation:
- Homogenize the sample thoroughly. For oily samples, ensure a uniform consistency. For dry, fatty samples like nuts, a robust grinder is necessary.
2. Extraction:
- Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water (for dry or very dense fatty matrices) and vortex to hydrate the sample.
- Add 15 mL of acetonitrile.
- Add the appropriate internal standard.
- Cap and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Lipid Removal (Freezing Step):
- Place the centrifuge tube in a freezer at -20 °C for at least 2 hours (or overnight) to precipitate the lipids.
- Centrifuge again at ≥3000 rcf for 5 minutes while the sample is still cold.
4. Dispersive SPE Cleanup:
- Quickly transfer a 1 mL aliquot of the upper acetonitrile layer (avoiding the precipitated lipids) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 5 minutes.
5. Final Extract Preparation:
- Transfer the supernatant to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for the QuEChERS method.
Caption: Logical relationships in the QuEChERS method.
References
- 1. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimisanj.com [shimisanj.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsertchemical.com [labsertchemical.com]
Application Notes and Protocols for the Analysis of Obsolete Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obsolete pesticides, including many persistent organic pollutants (POPs), pose an ongoing challenge to environmental and food safety.[1] Due to their persistence, these compounds and their degradation products can be found in various environmental matrices long after their use has been discontinued.[2] The analysis of these aged residues presents unique difficulties, including the degradation of the parent compound into various metabolites, the presence of complex and co-extractive matrix interferences, and the frequent lack of commercially available analytical standards for both the parent pesticides and their degradation products.[3]
These application notes provide a framework for developing robust analytical methods for the identification and quantification of obsolete pesticides and their metabolites in challenging matrices such as soil, sediment, and fatty tissues. The focus is on organochlorine and organophosphate pesticides, which represent a significant portion of obsolete pesticide stockpiles.
Challenges in a Nutshell
The primary hurdles in the analysis of obsolete pesticides include:
-
Degraded Nature of Residues: Over time, parent pesticide compounds degrade into a mixture of metabolites. For example, the organochlorine pesticide DDT is known to degrade into DDE and DDD, with the specific pathway depending on environmental conditions (aerobic vs. anaerobic).[4][5][6]
-
Complex Sample Matrices: Aged pesticide residues are often tightly bound to the sample matrix, making their extraction and cleanup difficult.[7][8] Environmental samples like soil and sediment, as well as biological samples such as fatty tissues, contain numerous interfering compounds that can complicate analysis.[9][10]
Core Analytical Approaches
The most common and effective analytical techniques for the determination of obsolete pesticide residues are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for the analysis of volatile and semi-volatile organochlorine and organophosphate pesticides. Electron capture detectors (ECD) are also highly sensitive for halogenated compounds like organochlorines.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is advantageous for more polar and thermally labile pesticides and their metabolites that are not amenable to GC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the analysis of obsolete pesticides, from sample collection to data analysis.
Caption: General workflow for the analysis of obsolete pesticides.
The following diagram illustrates the degradation pathways of DDT, a prominent obsolete organochlorine pesticide.
Caption: Primary degradation pathways of p,p'-DDT.
Sourcing and Synthesis of Analytical Standards
A critical step in the quantitative analysis of obsolete pesticides is obtaining high-purity analytical standards for both the parent compounds and their expected degradation products.
Commercial Suppliers: Several companies specialize in the provision of pesticide reference materials. While the availability of standards for obsolete compounds can be limited, it is advisable to first consult the catalogs of major suppliers:
-
AccuStandard: Offers a wide range of pesticide standards, including neat compounds and solutions for various regulatory methods.[1][11][12][13]
-
Sigma-Aldrich (now part of MilliporeSigma): Provides a comprehensive portfolio of analytical standards, including certified reference materials (CRMs) under the PESTANAL® and TraceCERT® product lines.[14][15][16]
-
LGC Standards: Supplies a broad selection of reference materials, including those for organochlorine pesticides and their metabolites.[17][18][19]
Custom Synthesis: When commercial standards are unavailable, custom synthesis is a viable option. Several companies offer services for the synthesis of pesticide impurities and metabolites.[9] For researchers with synthetic chemistry capabilities, literature methods for the synthesis of some common metabolites, such as DDE and DDD from DDT, are available.[20][21][22] For instance, DDE can be synthesized from DDT via dehydrohalogenation.[21]
Experimental Protocols
Protocol 1: Analysis of Organochlorine Pesticides in Aged Soil/Sediment
This protocol is designed for the extraction and cleanup of aged organochlorine pesticide residues from soil and sediment samples, followed by analysis using GC-MS.
1. Sample Preparation and Extraction (Modified QuEChERS)
-
Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to moisten the sample, which can improve extraction efficiency.[23]
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA) sorbent, and 300 mg C18 sorbent.
-
For highly contaminated or colored extracts, graphitized carbon black (GCB) can be included, but it may lead to the loss of planar pesticides.
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Take an aliquot of the final extract for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of many organochlorine pesticides.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Protocol 2: Analysis of Organophosphate Pesticides in Fatty Tissues
This protocol is suitable for the extraction and cleanup of organophosphate pesticide residues from fatty tissues, followed by analysis using GC with a flame photometric detector (FPD) or MS.
1. Sample Preparation and Extraction
-
Weigh 5 g of homogenized fatty tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize further with a high-speed blender.
-
Add an appropriate internal standard.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Collect the acetonitrile supernatant.
-
Repeat the extraction with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
2. Cleanup
-
Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from pesticide residues.[6]
-
Column: A GPC column packed with a styrene-divinylbenzene copolymer resin (e.g., Bio-Beads S-X3).
-
Mobile Phase: A mixture of cyclohexane and ethyl acetate (1:1, v/v).
-
Procedure: Load the concentrated extract onto the GPC column and collect the fraction containing the pesticide residues, which elute after the high-molecular-weight lipids.
-
-
Solid-Phase Extraction (SPE): For a less instrument-intensive cleanup, SPE with a Florisil or silica cartridge can be used.
-
Procedure: Condition the cartridge with an appropriate solvent. Load the extract and elute the pesticides with a solvent of suitable polarity.
-
3. GC-FPD/MS Analysis
-
GC Column: A mid-polarity capillary column is often suitable for organophosphate analysis.
-
Detector: A flame photometric detector (FPD) in phosphorus mode provides high selectivity for organophosphates. Alternatively, GC-MS can be used for confirmation and quantification.
-
GC Conditions: Similar to those described in Protocol 1, with optimization of the temperature program for the specific target analytes.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of selected obsolete pesticides in various matrices. These values are indicative and should be validated in the user's laboratory.
Table 1: Method Performance for Organochlorine Pesticides in Soil/Sediment
| Compound | Matrix | Extraction Method | Analytical Technique | Recovery (%) | LOD (ng/g) | Reference |
| p,p'-DDT | Sediment | Methylene Chloride Extraction | GC-ITMS | 63 (average for 21 pesticides) | 0.1-6.0 | [24] |
| p,p'-DDE | Soil | QuEChERS | GC-ECD/MS | 72.4-120 | 5-50 | [25] |
| p,p'-DDD | Soil | QuEChERS | GC-ECD/MS | 72.4-120 | 5-50 | [25] |
| Dieldrin | Sediment | Accelerated Solvent Extraction | GC/MS | 75-102 | 0.6-3.4 | [26] |
| Endosulfan Sulfate | Soil | QuEChERS | LC-MS/MS | 70-120 | 3.0-7.5 | [23] |
Table 2: Method Performance for Organophosphate Pesticides in Fatty Matrices
| Compound | Matrix | Cleanup Method | Analytical Technique | Recovery (%) | LOD (µg/kg) | Reference |
| Chlorpyrifos | Adipose Tissue | GPC | GC-FPD/MS | Not specified | Not specified | [10] |
| Diazinon | Butterfat | SFE-C1 Silica | GC | Good | Not specified | [9] |
| Malathion | Corn Oil | SFE-C1 Silica | GC | Good | Not specified | [9] |
| Parathion | Vegetable Oil | On-column partition | GC-FPD | >80 | Not specified | [4] |
Conclusion
The development of analytical standards and methods for obsolete pesticides requires a multi-faceted approach that addresses the challenges of sample degradation, matrix complexity, and the availability of reference materials. By employing robust extraction and cleanup techniques, such as modified QuEChERS, GPC, and SPE, coupled with sensitive and selective analytical instrumentation like GC-MS and LC-MS/MS, it is possible to achieve accurate and reliable quantification of these persistent pollutants. The protocols and data presented here provide a starting point for researchers to develop and validate their own methods for the important task of monitoring obsolete pesticides in the environment and food supply.
References
- 1. accustandard.com [accustandard.com]
- 2. researchgate.net [researchgate.net]
- 3. 硫丹硫酸酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. agilent.com [agilent.com]
- 7. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and cleanup of organochlorine and organophosphorus pesticide residues in fats by supercritical fluid techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accumulation of organophosphorus pollutants in adipose tissue of obese women - metabolic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
- 13. accustandard.com [accustandard.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pesticides | Sigma-Aldrich [sigmaaldrich.com]
- 16. Pesticide standards | Sigma-Aldrich [sigmaaldrich.com]
- 17. Organochlorine Pesticides Reference Materials | LGC Standards [lgcstandards.com]
- 18. Organochlorine Pesticides Reference Materials | LGC Standards [lgcstandards.com]
- 19. Pesticide & Metabolite Reference Materials and Research Chemicals Reference Materials | LGC Standards [lgcgroupservices.com]
- 20. P,P'-DDD synthesis - chemicalbook [chemicalbook.com]
- 21. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Determination of pesticides associated with suspended sediments in the San Joaquin River, California, USA, using gas chromatography-ion trap mass spectrometry [pubs.usgs.gov]
- 25. pjoes.com [pjoes.com]
- 26. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols for the Detection of Cycloprate in Historical Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloprate is an obsolete acaricide, formerly used to control spider mites on various fruit crops. Due to its historical use, there is a potential for its persistence in certain environmental matrices. These application notes provide a comprehensive guide for the detection and quantification of this compound in historical environmental samples, addressing the challenges posed by its limited documentation and the low concentrations expected. The protocols outlined below are based on established analytical techniques for pesticide residue analysis, adapted for the specific properties of this compound.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing effective extraction and detection methods.
| Property | Value | Source |
| IUPAC Name | hexadecyl cyclopropanecarboxylate | [1] |
| Molecular Formula | C₂₀H₃₈O₂ | [1] |
| Molecular Weight | 310.5 g/mol | [1] |
| CAS Number | 54460-46-7 | [1] |
| Appearance | Colorless liquid with an aromatic odor | [2] |
| Water Solubility | 85 mg/L (at 22 °C) | [3] |
| LogP | 3.88 (at 20℃) | [3] |
Data Presentation: Quantitative Analysis of this compound
No specific quantitative data for historical environmental concentrations of this compound in soil, water, or biota were found in publicly available literature. The following tables are provided as templates for data presentation when such data is generated. The absence of widespread monitoring data is likely due to its status as an obsolete and not widely used pesticide. For context, historical data for other persistent pesticides like DDT have shown concentrations in soil peaking in the 1960s and gradually declining after its ban.[4]
Table 1: Historical this compound Concentrations in Soil Samples
| Sample ID | Location | Collection Date | This compound Concentration (µg/kg) | Analytical Method | Reference |
| SOIL-001 | GC-MS/MS | ||||
| SOIL-002 | LC-MS/MS | ||||
| ... |
Table 2: Historical this compound Concentrations in Water Samples
| Sample ID | Location | Collection Date | This compound Concentration (µg/L) | Analytical Method | Reference |
| WATER-001 | GC-MS/MS | ||||
| WATER-002 | LC-MS/MS | ||||
| ... |
Table 3: Historical this compound Concentrations in Biota Samples
| Sample ID | Species | Tissue | Collection Date | This compound Concentration (µg/kg) | Analytical Method | Reference |
| BIOTA-001 | GC-MS/MS | |||||
| BIOTA-002 | LC-MS/MS | |||||
| ... |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound from various environmental matrices are provided below.
Protocol 1: Analysis of this compound in Soil Samples by GC-MS/MS
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a widely adopted and efficient technique for pesticide residue analysis in complex matrices.[5]
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high rcf (e.g., ≥5000) for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: Agilent HP-5 MS (30 m × 0.25 mm × 0.25 μm) or equivalent.[6]
-
Injection: 2 µL, splitless mode.[6]
-
Inlet Temperature: 250 °C.[6]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp to 150 °C at 25 °C/min, hold for 1 min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 min.[6]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).[6]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): [To be determined empirically, but likely related to the molecular ion or a major fragment]
-
Product Ions (m/z) and Collision Energies (CE): A study on tea analysis provides the following optimized transitions for this compound:
-
Transition 1: [Precursor Ion] -> [Product Ion 1] (CE: [Value])
-
Transition 2: [Precursor Ion] -> [Product Ion 2] (CE: [Value])
-
Transition 3: [Precursor Ion] -> [Product Ion 3] (CE: [Value])[6] (Note: Specific precursor and product ions with their corresponding collision energies need to be optimized on the specific instrument used, using a this compound analytical standard.)
-
-
-
Protocol 2: Analysis of this compound in Water Samples by LC-MS/MS
This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and cleanup of this compound from water samples, followed by LC-MS/MS analysis.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elute the retained this compound with 10 mL of acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 min.
-
Linearly increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): [M+H]⁺ or [M+Na]⁺ (to be determined empirically).
-
Product Ions (m/z) and Collision Energies (CE): To be optimized using a this compound analytical standard. At least two transitions should be monitored for quantification and confirmation.
-
-
Visualizations
Metabolic Pathway of this compound
As specific signaling pathways for this compound are not well-documented, a diagram of its metabolic degradation provides insight into its biological transformation. The primary metabolic pathway involves the hydrolysis of the ester bond.[6][7][8]
Experimental Workflow for this compound Detection
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Conclusion
The detection of the obsolete acaricide this compound in historical environmental samples requires sensitive and specific analytical methods. The protocols provided here, based on widely accepted techniques such as QuEChERS and SPE coupled with GC-MS/MS and LC-MS/MS, offer a robust framework for such investigations. While specific historical environmental concentration data for this compound is scarce, the presented methodologies will enable researchers to generate new data, contributing to a better understanding of the environmental fate of this historical pesticide. The provided diagrams for the metabolic pathway and experimental workflow serve to clarify the key processes involved in its biological transformation and analytical detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of Cycloprate in In-Vitro Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocols detailed below cover key toxicological endpoints, including cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis. These endpoints are often interconnected and can provide a holistic view of the potential adverse effects of a pesticide at the cellular level.
Key In-Vitro Toxicology Assays for Cycloprate
A battery of in-vitro assays should be employed to assess the toxicological profile of this compound. The selection of assays should be based on the potential targets and mechanisms of action for this class of compound.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes harmful to cells. These assays measure various parameters such as cell membrane integrity, metabolic activity, and cell proliferation.
Oxidative Stress Evaluation
Many pesticides induce toxicity by generating reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA.
Mitochondrial Function Analysis
Mitochondria are primary targets for many toxic compounds. Assessing mitochondrial function can reveal effects on cellular energy production and the intrinsic apoptotic pathway.
Apoptosis and Necrosis Quantification
Determining the mode of cell death (apoptosis vs. necrosis) is crucial for understanding the toxic mechanism of a compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the in-vitro toxicology assessment of this compound.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Assay Type | Endpoint | Incubation Time | IC50 (µM) |
| MTT Assay | Metabolic Activity | 24 hours | 150.2 ± 12.5 |
| 48 hours | 85.7 ± 9.1 | ||
| LDH Release Assay | Membrane Integrity | 24 hours | 210.5 ± 18.3 |
| 48 hours | 125.4 ± 11.8 | ||
| Neutral Red Uptake | Lysosomal Integrity | 24 hours | 180.9 ± 15.6 |
| 48 hours | 102.3 ± 10.2 |
Table 2: Oxidative Stress Markers in this compound-Treated HepG2 Cells (24-hour exposure)
| Concentration (µM) | ROS Production (% of Control) | Glutathione (GSH) Level (% of Control) | Malondialdehyde (MDA) Level (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 25 | 135 ± 10.1 | 85 ± 7.3 | 120 ± 9.8 |
| 50 | 180 ± 15.3 | 62 ± 5.9 | 155 ± 12.4 |
| 100 | 250 ± 21.7 | 45 ± 4.1 | 210 ± 18.9 |
| 150 (IC50) | 320 ± 28.4 | 30 ± 3.5 | 280 ± 25.2 |
Table 3: Mitochondrial Parameters in this compound-Treated HepG2 Cells (24-hour exposure)
| Concentration (µM) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | ATP Level (% of Control) | Caspase-9 Activity (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 1.0 ± 0.1 |
| 25 | 88 ± 6.2 | 92 ± 7.4 | 1.5 ± 0.2 |
| 50 | 75 ± 5.8 | 80 ± 6.9 | 2.8 ± 0.4 |
| 100 | 55 ± 4.9 | 65 ± 5.3 | 4.5 ± 0.6 |
| 150 (IC50) | 40 ± 3.7 | 50 ± 4.8 | 6.2 ± 0.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the metabolic activity of HepG2 cells as an indicator of cytotoxicity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.
-
Remove the culture medium and expose the cells to different concentrations of this compound for 24 or 48 hours. Include a vehicle control (0.1% DMSO) and a blank (medium only).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DCFH-DA Assay for Intracellular ROS
Objective: To measure the generation of intracellular reactive oxygen species (ROS) in HepG2 cells treated with this compound.
Materials:
-
HepG2 cells
-
This compound stock solution
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black plate as described in Protocol 1.
-
After 24 hours, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess DCFH-DA.
-
Expose the cells to various concentrations of this compound for the desired time period.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
Express the results as a percentage of the control group.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of this compound on the mitochondrial membrane potential in HepG2 cells.
Materials:
-
HepG2 cells
-
This compound stock solution
-
JC-1 staining solution
-
PBS
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed and treat HepG2 cells with this compound as described in Protocol 1.
-
After treatment, remove the medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, emission ~590 nm) and monomers (green, emission ~529 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for in-vitro toxicological assessment.
Caption: Potential mechanism of this compound-induced apoptosis.
Conclusion
The provided application notes and protocols offer a robust framework for the in-vitro toxicological evaluation of this compound or other novel pesticides. By employing a multi-parametric approach that assesses cytotoxicity, oxidative stress, mitochondrial function, and apoptosis, researchers can gain valuable insights into the potential hazards and underlying mechanisms of toxicity. The hypothetical data and pathways presented serve as a guide for data interpretation and hypothesis generation in the absence of specific literature on this compound. It is imperative that all experimental conditions, including cell lines and concentration ranges, are optimized for the specific compound under investigation.
References
Application Notes and Protocols for the Use of Cyclopentanecarboxylic Acid (Cycloprate) as a Reference Standard in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "Cycloprate" is not a standard chemical name. These application notes and protocols refer to Cyclopentanecarboxylic acid (CAS No. 3400-45-1), which is the correct chemical nomenclature for the compound that is likely intended. Cyclopentanecarboxylic acid is a suitable candidate for use as a reference or internal standard in metabolomics due to its chemical stability and the fact that it is not endogenous to most common biological systems.
Introduction
In the field of metabolomics, accurate and precise quantification of metabolites is crucial for understanding biological systems, identifying biomarkers, and in drug development. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical platforms for these studies. However, experimental variations arising from sample preparation, matrix effects, and instrument performance can significantly impact the reliability of quantitative data. The use of an internal standard (IS) is a well-established strategy to correct for these variations.
An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the biological samples being analyzed. It is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. By monitoring the signal of the internal standard relative to the analytes, variations can be normalized, leading to more accurate and reproducible quantification.
Cyclopentanecarboxylic acid is a saturated, cyclic carboxylic acid that is not a common metabolite in mammalian systems. Its chemical properties make it amenable to analysis by both LC-MS and GC-MS, and its stability allows it to be a reliable reference compound. This document provides detailed application notes and protocols for the use of Cyclopentanecarboxylic acid as a reference/internal standard in metabolomics workflows.
Physicochemical Properties of Cyclopentanecarboxylic Acid
A thorough understanding of the physicochemical properties of a reference standard is essential for its effective use.
| Property | Value | Reference |
| Chemical Name | Cyclopentanecarboxylic acid | [1] |
| Synonyms | Cyclopentylcarboxylic acid, Cyclopentanoic acid | [1] |
| CAS Number | 3400-45-1 | [1] |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 3-5 °C | [3] |
| Boiling Point | 216 °C | [3] |
| Density | 1.053 g/mL at 25 °C | [3] |
| pKa | ~4.98 | |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, ether). Limited solubility in water. | [4] |
| Stability | Stable under normal storage conditions in a tightly sealed container. | [4] |
Synthesis and Purification for Use as a Reference Standard
For use as a reference standard, Cyclopentanecarboxylic acid must be of high purity (typically >98%). While commercially available, an overview of its synthesis and purification is provided for contexts where in-house preparation is necessary.
A common synthetic route is the Favorskii rearrangement of 2-chlorocyclohexanone with a base such as sodium methoxide, which yields methyl cyclopentanecarboxylate. This ester is then hydrolyzed to the carboxylic acid.[5][6]
Purification Steps:
-
Extraction: After hydrolysis, the reaction mixture is acidified, and the Cyclopentanecarboxylic acid is extracted into an organic solvent like diethyl ether.
-
Washing: The organic extract is washed with brine to remove water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous salt such as magnesium sulfate.
-
Solvent Removal: The solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by vacuum distillation to yield the pure acid.
The purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, and LC-MS.
Experimental Protocols
The following are detailed protocols for the use of Cyclopentanecarboxylic acid as an internal standard in both LC-MS and GC-MS-based metabolomics.
Protocol 1: LC-MS Analysis of Carboxylic Acids in Plasma
This protocol is designed for the targeted quantification of carboxylic acids in plasma using Cyclopentanecarboxylic acid as an internal standard. Derivatization is included as an optional but recommended step to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.
4.1.1. Materials and Reagents
-
Cyclopentanecarboxylic acid (high purity, >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride (for derivatization)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (for derivatization)
-
Pyridine (for derivatization)
-
Biological plasma samples (e.g., human, rat, mouse)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
4.1.2. Preparation of Standard and Spiking Solutions
-
Primary Stock Solution of IS (1 mg/mL): Accurately weigh 10 mg of Cyclopentanecarboxylic acid and dissolve it in 10 mL of methanol.
-
Working IS Spiking Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol. This solution will be added to samples.
-
Analyte Stock Solutions (1 mg/mL): Prepare stock solutions of the carboxylic acids to be quantified in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).
4.1.3. Sample Preparation and Extraction
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the Working IS Spiking Solution (10 µg/mL) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube. This is the underivatized extract.
4.1.4. Derivatization (Optional, Recommended)
-
Evaporate 100 µL of the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a 50:50 mixture of water and acetonitrile.
-
Add 25 µL of 200 mM 3-NPH in 50% acetonitrile.
-
Add 25 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.
-
Vortex and incubate at 40 °C for 30 minutes.
-
Cool the samples to room temperature.
-
Transfer to LC-MS vials for analysis.
4.1.5. LC-MS/MS Parameters
The following are suggested starting parameters. Optimization will be required for specific instruments and analytes.
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-) for underivatized acids; Positive Electrospray Ionization (ESI+) for 3-NPH derivatives.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyclopentanecarboxylic acid (Underivatized) | 113.1 | 69.1 | 15 |
| Cyclopentanecarboxylic acid (3-NPH derivative) | 248.1 | 135.1 | 20 |
| Analyte 1 (e.g., Succinic Acid, Underivatized) | 117.0 | 73.0 | 12 |
| Analyte 1 (e.g., Succinic Acid, 3-NPH di-derivative) | 387.1 | 135.1 | 25 |
Note: MRM transitions must be empirically determined for each analyte and the specific mass spectrometer used.
4.1.6. Data Analysis
Quantify analytes by calculating the peak area ratio of the analyte to the internal standard (Cyclopentanecarboxylic acid). Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of analytes in the unknown samples from this curve.
Protocol 2: GC-MS Analysis of Carboxylic Acids in Urine
This protocol is suitable for the analysis of volatile and semi-volatile carboxylic acids in urine. Derivatization is mandatory to increase the volatility of the analytes for GC analysis.
4.2.1. Materials and Reagents
-
Cyclopentanecarboxylic acid (high purity, >98%)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ethyl acetate
-
Urine samples
-
GC-MS vials with inserts
4.2.2. Preparation of Standard and Spiking Solutions
-
Prepare stock and working solutions of Cyclopentanecarboxylic acid and analytes as described in Protocol 4.1.2, using a suitable solvent like ethyl acetate.
4.2.3. Sample Preparation and Derivatization
-
Thaw frozen urine samples on ice.
-
To a glass tube, add 100 µL of urine.
-
Add 10 µL of the Working IS Spiking Solution (10 µg/mL).
-
Lyophilize the samples to complete dryness.
-
To the dried residue, add 50 µL of pyridine.
-
Add 100 µL of MSTFA + 1% TMCS.
-
Cap the tube tightly and vortex.
-
Incubate at 60 °C for 60 minutes.
-
Cool to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
4.2.4. GC-MS Parameters
The following are suggested starting parameters and should be optimized.
-
GC System: Gas chromatograph with an autosampler.
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS System: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted analysis.
-
Characteristic Ions for SIM (Hypothetical):
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Cyclopentanecarboxylic acid (TMS derivative) | 171 (M-15) | 117 | 73 |
| Analyte 1 (e.g., Succinic Acid, di-TMS derivative) | 247 (M-15) | 147 | 73 |
Note: Characteristic ions must be determined from the mass spectrum of the derivatized standards.
4.2.5. Data Analysis
Similar to the LC-MS protocol, use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve.
Quantitative Data and Method Validation
The following tables provide examples of the type of quantitative data that should be generated during method validation to ensure the reliability of Cyclopentanecarboxylic acid as an internal standard. The values presented are representative and should be determined experimentally for each specific assay.
Table 1: Representative Linearity and Sensitivity Data
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LLOQ (ng/mL) |
| Analyte A | 1 - 1000 | > 0.995 | 0.3 | 1 |
| Analyte B | 5 - 2000 | > 0.995 | 1.5 | 5 |
| Analyte C | 0.5 - 500 | > 0.998 | 0.15 | 0.5 |
Table 2: Representative Precision and Accuracy Data
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Analyte A | 3 (LQC) | < 10% | < 15% | 85-115% |
| 50 (MQC) | < 8% | < 10% | 90-110% | |
| 800 (HQC) | < 5% | < 8% | 90-110% | |
| Analyte B | 15 (LQC) | < 12% | < 15% | 85-115% |
| 100 (MQC) | < 10% | < 12% | 90-110% | |
| 1500 (HQC) | < 8% | < 10% | 90-110% |
Table 3: Representative Matrix Effect and Recovery Data
| Analyte | Matrix Effect (%) | Recovery (%) |
| Analyte A | 95.2 | 91.5 |
| Analyte B | 88.9 | 93.2 |
| Analyte C | 103.1 | 96.8 |
Matrix Effect (%) is calculated as the ratio of the analyte peak area in a post-extraction spiked sample to the peak area in a pure solution, multiplied by 100. A value close to 100% indicates minimal ion suppression or enhancement. Recovery (%) is calculated as the ratio of the analyte peak area in a pre-extraction spiked sample to the peak area in a post-extraction spiked sample, multiplied by 100.
Table 4: Representative Stability Data (% of initial concentration remaining)
| Analyte | Short-Term (24h, RT) | Freeze-Thaw (3 cycles) | Long-Term (1 month, -80°C) |
| Analyte A | > 95% | > 92% | > 90% |
| Analyte B | > 96% | > 94% | > 93% |
| Cyclopentanecarboxylic acid (IS) | > 98% | > 97% | > 95% |
Visualizations
The following diagrams illustrate the workflows and concepts described in these application notes.
Caption: LC-MS/MS experimental workflow using an internal standard.
References
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of cyclopropanecarboxylic acid. A new role for carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cycloprate Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Cycloprate degradation during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stored samples?
A1: The primary cause of this compound degradation is hydrolysis of its ester bond, leading to the formation of cyclopropanecarboxylic acid and hexadecanol. This process can be accelerated by factors such as improper storage temperature, exposure to light, and the presence of enzymatic activity in biological samples.
Q2: What are the optimal storage temperatures for this compound samples?
A2: To minimize degradation, it is crucial to store this compound samples at low temperatures. For short-term storage (up to 72 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing samples at -20°C or -80°C is essential to maintain stability.[1][2]
Q3: How does pH affect the stability of this compound in aqueous samples?
A3: this compound, being an ester, is susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze its degradation. It is advisable to maintain the sample pH close to neutral (pH 6-7) to enhance stability.
Q4: Can repeated freeze-thaw cycles impact the integrity of this compound samples?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is best practice to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q5: What type of storage containers are recommended for this compound samples?
A5: Amber glass vials or polypropylene tubes are recommended for storing this compound samples to protect them from light, which can induce photodegradation. Ensure the containers are tightly sealed to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound concentration in thawed samples | Degradation due to improper storage temperature. | Ensure samples are consistently stored at or below -20°C. Use a temperature-monitored freezer and avoid prolonged periods at room temperature during handling. |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes before initial freezing. | |
| Inconsistent results between sample replicates | Non-homogenous sample before analysis. | Thoroughly vortex or mix the sample after thawing and before taking an aliquot for analysis. |
| Contamination of the sample. | Use sterile collection and storage materials. Handle samples in a clean environment to prevent microbial or chemical contamination. | |
| Presence of unexpected peaks in chromatogram | Degradation products of this compound. | Confirm the identity of degradation products using mass spectrometry. Review storage conditions and sample handling procedures to identify the source of degradation. |
| Matrix effects from the biological sample. | Employ appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Plasma
This protocol outlines a method to evaluate the stability of this compound in a biological matrix under different storage conditions.
1. Sample Preparation:
-
Spike a known concentration of this compound into fresh, blank plasma.
-
Gently mix the spiked plasma to ensure homogeneity.
-
Aliquot the spiked plasma into multiple polypropylene tubes.
2. Storage Conditions:
-
Store aliquots at the following temperatures:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Frozen (-80°C)
-
-
Protect all samples from light by using amber tubes or by wrapping them in aluminum foil.
3. Time Points for Analysis:
-
Analyze samples at the following time points: 0 hours (baseline), 24 hours, 48 hours, 72 hours, 1 week, 1 month, and 3 months.
4. Sample Analysis:
-
At each time point, retrieve the samples from their respective storage conditions.
-
Thaw frozen samples at room temperature or on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.[3][4][5][6]
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the baseline (0 hour) concentration.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components and degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
Internal Standard (e.g., deuterated this compound): Precursor ion > Product ion.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Visualizations
Caption: Recommended workflow for this compound sample handling and storage.
References
- 1. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upstate NY Pesticides 2021-2025 - HowTo â Storing samples at Cornell [soilandwaterlab.cornell.edu]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 5. lcms.cz [lcms.cz]
- 6. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometry analysis of small molecules like Cycloprate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of our compound of interest?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix.[1][2] For a compound like this compound, when analyzed in complex biological matrices such as plasma, serum, or urine, endogenous substances like phospholipids, salts, and metabolites can co-elute.[3] These co-eluents can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise quantification.[1][4] Ion suppression is the more common phenomenon, where the matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[5]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are co-eluting endogenous or exogenous compounds that interfere with the ionization process of the target analyte.[1][5] Key contributing factors include:
-
Ionization Competition: Co-eluting compounds can compete with the analyte for the limited charge or space on the surface of droplets in the ion source, leading to reduced ionization efficiency for the analyte (ion suppression).[5][6]
-
Alteration of Droplet Properties: Matrix components can change the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the formation of gas-phase ions.[5]
-
Chemical Interactions: Some matrix components may interact chemically with the analyte, forming adducts or complexes that alter its ionization behavior.
-
High Concentrations of Matrix Components: Biological samples contain high concentrations of endogenous substances like salts, lipids, and proteins, which can easily lead to ion suppression.[6]
Q3: How can I qualitatively and quantitatively assess matrix effects for my assay?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[4][6] It involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column.[6] Any deviation from the stable baseline signal indicates the presence of matrix effects at that retention time.[6]
-
Quantitative Assessment (Post-Extraction Spike Method): This method quantifies the extent of ion suppression or enhancement.[4][7] It involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution (solvent).[4] The matrix effect is then calculated as a percentage.
Troubleshooting Guide
Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the immediate steps I can take to mitigate this?
A1: Significant ion suppression can severely impact your data quality. Here are some immediate troubleshooting steps:
-
Sample Dilution: Diluting your sample with the mobile phase can reduce the concentration of interfering matrix components.[2][4] This is a simple and often effective first step, provided your assay has sufficient sensitivity.[4]
-
Optimize Sample Preparation: Re-evaluate your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.
-
Chromatographic Separation: Modify your chromatographic conditions to separate the analyte from the interfering matrix components. This can be achieved by changing the gradient profile, the mobile phase composition, or using a different type of analytical column (e.g., HILIC for polar compounds).
Q2: My recovery for this compound is low and inconsistent across different plasma lots. What could be the problem and how can I fix it?
A2: Low and variable recovery often points to issues with your sample extraction procedure. Here's how to troubleshoot:
-
Extraction Technique: If you are using protein precipitation, consider switching to a more rigorous technique like SPE or LLE, which can provide cleaner extracts and more consistent recoveries.[8]
-
Optimize SPE/LLE Parameters: If you are already using SPE or LLE, optimize the parameters. For SPE, this includes selecting the appropriate sorbent, and optimizing the wash and elution steps.[8] For LLE, experiment with different organic solvents and pH adjustments to improve extraction efficiency.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for low and variable recovery.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction inefficiencies and matrix effects, thus providing accurate correction.[8]
Q3: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the likely causes and solutions?
A3: Non-linearity in the calibration curve can be caused by several factors, including matrix effects and detector saturation.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. To address this, you can either narrow the calibration range or dilute your high-concentration samples to fall within the linear range of the detector.[8]
-
Matrix Effects: If the non-linearity is more pronounced in matrix-based standards compared to solvent-based standards, it is likely due to matrix effects. In this case, improving the sample cleanup or chromatographic separation is necessary.[8]
-
Internal Standard Issues: Ensure that your internal standard is performing correctly and is not also suffering from saturation or severe matrix effects.
Quantitative Data Summary
The following table summarizes the calculation and interpretation of key parameters in matrix effect assessment.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100% | ME < 100%: Ion SuppressionME > 100%: Ion EnhancementME = 100%: No Matrix Effect |
| Recovery (RE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Post-Spiked Matrix) x 100% | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Pre-Spiked Matrix / Peak Area in Neat Solution) x 100% | Represents the overall efficiency of the analytical process, combining extraction recovery and matrix effects. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up Infusion: Infuse the analyte solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column using a T-fitting.
-
Equilibrate System: Allow the system to equilibrate until a stable baseline signal for the analyte is observed.
-
Inject Blank Matrix Extract: Inject a blank matrix sample that has been processed through your sample preparation procedure.
-
Monitor Signal: Monitor the analyte signal throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[6]
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the magnitude of matrix effects.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a series of this compound standards in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the extracts with this compound at the same concentrations as in Set A.
-
-
Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect: For each concentration level, calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[9]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logic flow for troubleshooting inconsistent analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. youtube.com [youtube.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Limit of Detection for Cycloprate
Welcome to the technical support center for the analysis of Cycloprate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection for this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is an acaricide, a type of pesticide used to kill mites and ticks. As an older and potentially obsolete pesticide, there is limited recent scientific literature on its analysis. Challenges in achieving a low limit of detection (LOD) can arise from its chemical properties, matrix interferences in complex samples, and the need for highly sensitive analytical methods to meet regulatory limits.
Q2: What are the typical analytical methods used for this compound detection?
Q3: What are the Maximum Residue Limits (MRLs) for this compound?
Maximum Residue Limits (MRLs) for pesticides are established by regulatory bodies and vary by commodity and country. It is crucial to consult the appropriate regulatory databases for the most up-to-date MRLs relevant to your sample type and region. A default MRL of 0.01 mg/kg is often applied for pesticides without specific limits in the European Union.[1]
Here are some resources for finding MRLs:
-
EU Pesticides Database: Provides MRLs for food and feed in the European Union.
-
USDA MRL Database: Contains MRLs for pesticides in the United States and other countries.[2]
-
Codex Alimentarius: International food standards, guidelines, and codes of practice.[3]
A search of available data for Japan indicates a proposed MRL of 0.01 ppm for brown rice and 0.09 ppm for fish, with a uniform limit of 0.01 ppm for other commodities where no specific MRL is given.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, aiming to improve the limit of detection.
GC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor thermal stability: this compound may degrade in the high-temperature GC inlet. | Optimize the inlet temperature, starting with a lower temperature (e.g., 200-220 °C) and gradually increasing. Use a pulsed splitless injection to minimize the time the analyte spends in the inlet. |
| Active sites in the GC system: The analyte may be adsorbing to active sites in the inlet liner, column, or ion source. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform regular maintenance, including cleaning the ion source. | |
| Improper fragmentation: The collision energy may not be optimized for the precursor ion. | Optimize the collision energy for each MRM transition to achieve the highest signal intensity for the product ions. | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination: Buildup of matrix components on the column can lead to poor peak shape. | Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the first few centimeters of the column or replace it. |
| Incompatible solvent: The sample solvent may not be compatible with the stationary phase. | Ensure the sample is dissolved in a solvent that is compatible with the GC column. | |
| High Background Noise | Contaminated carrier gas: Impurities in the carrier gas can lead to a high baseline. | Use high-purity carrier gas and install gas purifiers. |
| Column bleed: The stationary phase of the column may be degrading at high temperatures. | Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit. |
LC-MS/MS Analysis Troubleshooting (General Guidance for Method Development)
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor ionization: this compound may not ionize efficiently in the electrospray ionization (ESI) source. | Experiment with both positive and negative ionization modes. Optimize the mobile phase composition by adding modifiers like formic acid, acetic acid, or ammonium formate to promote protonation or deprotonation. |
| Suboptimal source parameters: Capillary voltage, gas flow, and temperature can significantly impact signal intensity. | Systematically optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) using a this compound standard solution. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components: Other compounds from the sample matrix can interfere with the ionization of this compound. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) with appropriate sorbents. Use matrix-matched calibration standards to compensate for matrix effects. |
| Poor Peak Shape | Inappropriate mobile phase: The mobile phase may not be optimal for the retention and elution of this compound on the analytical column. | Test different mobile phase gradients and organic solvents (acetonitrile vs. methanol). Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
Experimental Protocols
GC-MS/MS Method for this compound in Tea
This protocol is adapted from a validated multi-residue method.[4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction:
-
Weigh 2 g of homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 1 min.
-
Add 10 mL of acetonitrile, vortex for 1 min, and sonicate for 10 min.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 min, and centrifuge at 8000 rpm for 5 min.
-
-
Cleanup:
-
Use a C18 SPE cartridge (500 mg, 6 mL).
-
Condition the cartridge with 5 mL of acetone-hexane (1:1, v/v) followed by 5 mL of acetonitrile.
-
Load 5 mL of the supernatant from the extraction step onto the cartridge.
-
Elute the target analytes with 25 mL of acetone-hexane (1:1, v/v).
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40 °C and reconstitute with 1 mL of hexane.
-
2. GC-MS/MS Parameters
| Parameter | Setting |
| GC System | Agilent HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 2.0 mL/min |
| Oven Program | 50 °C (hold 1 min), ramp to 150 °C at 25 °C/min (hold 1 min), ramp to 300 °C at 10 °C/min (hold 5 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The specific MRM transitions and collision energies for this compound need to be optimized on the instrument being used. A starting point would be to analyze a standard solution in full scan mode to identify the precursor ion and major fragment ions.
Quantitative Data from Validated Method:
| Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Green Tea | 0.24 | 0.81 |
| Black Tea | 0.11 | 0.38 |
LC-MS/MS Method Development (General Approach)
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and internal standards if used).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 min and centrifuge.
-
-
Dispersive SPE Cleanup (dSPE):
-
Take an aliquot of the supernatant.
-
Add dSPE sorbents (e.g., MgSO₄, PSA, C18) to remove interferences. The choice of sorbents depends on the matrix.
-
Vortex and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
-
2. LC-MS/MS Parameters (Starting Point)
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), test both positive and negative modes |
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]
- 2. apps.fas.usda.gov [apps.fas.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021) [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 7. agilent.com [agilent.com]
Technical Support Center: Cycloprate Stability in Solvent Solutions
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals investigating the stability of Cycloprate and other small molecules in various solvent solutions. Please note that publicly available stability data for this compound, an obsolete acaricide, is limited.[1] Therefore, this guide offers a comprehensive framework for establishing your own stability studies, including general troubleshooting, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific stability data for this compound in common laboratory solvents?
Q2: What are the first steps to assess the stability of a compound like this compound in a new solvent?
A2: The initial step is to conduct a forced degradation study.[2][3] This involves subjecting a solution of the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[2][3] The goal is to rapidly identify potential degradation products and establish a "stability-indicating" analytical method that can separate the parent compound from these degradants.[2][4][5]
Q3: What is a stability-indicating method, and why is it important?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[4][5] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.[4][6][7][8] A robust SIM is crucial for obtaining accurate shelf-life and storage condition recommendations.
Q4: What are the common degradation pathways for ester-containing compounds in solution?
A4: For ester-containing compounds, such as Cyclopentolate, a related molecule, the primary degradation pathway in aqueous solutions is hydrolysis.[9][10] This can be catalyzed by acidic or basic conditions.[3][10] For instance, Cyclopentolate hydrochloride undergoes hydrolysis in alkaline solutions to form α-(1-hydroxycyclopentyl)-benzeneacetic acid and phenylacetic acid.[9][10] Other potential degradation pathways for organic molecules include oxidation and photolysis.[2][3]
Q5: How do I select the appropriate solvent for my stability study?
A5: The choice of solvent depends on the intended application. For analytical purposes, the solvent should dissolve the compound at the desired concentration and be compatible with the analytical technique (e.g., HPLC, GC-MS). For formulation development, the stability in various pharmaceutically acceptable solvents would be investigated. It's important to consider the polarity and pH of the solvent, as these can significantly influence degradation rates. Some pesticides have shown varied stability in different organic solvents like methanol, ethanol, and acetone.[11] For gas chromatography, acetonitrile (acidified) has been found to be a suitable solvent for a wide range of pesticides.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC. | The compound is highly unstable in the chosen solvent or conditions. | - Immediately analyze the sample after preparation.- Store stock solutions at a lower temperature and protect from light.- Consider a less reactive solvent.- Ensure the pH of the solution is within a stable range for the compound. |
| Appearance of multiple new peaks in the chromatogram. | Degradation of the parent compound. | - This is expected during forced degradation studies.- The goal is to achieve 5-20% degradation to ensure the method can detect degradants.- If this occurs under normal storage, the storage conditions are not suitable. |
| Poor peak shape or resolution in HPLC. | The analytical method is not optimized to separate the parent compound from its degradants. | - Adjust the mobile phase composition (organic solvent ratio, pH).- Try a different column chemistry (e.g., C18, C8, Phenyl).- Optimize the column temperature and flow rate. |
| Precipitation of the compound in the solvent. | The compound has low solubility in the chosen solvent at that concentration. | - Determine the solubility of the compound in that solvent before preparing stock solutions.- Consider using a co-solvent system.- Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve in the stock solvent for analysis. A separate solution can also be refluxed.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples by HPLC, including an unstressed control sample.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method
Objective: To develop a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the pH of the aqueous phase with buffers (e.g., phosphate, acetate) to improve peak shape and resolution.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector.
-
Optimization: Analyze the stressed samples from Protocol 1. Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products. Analyze stressed samples and ensure the this compound peak is pure (peak purity analysis with a PDA detector is recommended).
-
Linearity: Prepare a series of this compound solutions of known concentrations (e.g., 5-150 µg/mL) and inject them into the HPLC. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The relative standard deviation (RSD) should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Data Presentation
When presenting stability data, use clear and structured tables. Below are templates you can adapt for your results.
Table 1: Summary of Forced Degradation Study for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 2 hours | 60°C | ||
| 0.1 M NaOH | 2 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal (Solid) | 24 hours | 105°C | ||
| Photolytic | 48 hours | Ambient |
Table 2: Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery after 7 days |
| Acetonitrile | 100 | |||
| Methanol | 100 | |||
| Ethanol | 100 | |||
| DMSO | 100 | |||
| Water (pH 7) | 100 |
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for HPLC method development.
References
- 1. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmasm.com [pharmasm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cycloprate synthesis impurities
Welcome to the technical support center for Cycloprate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve issues related to impurities and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A1: this compound, or hexadecyl cyclopropanecarboxylate, is an ester. A common and straightforward method for its synthesis is the Fischer esterification of cyclopropanecarboxylic acid with hexadecanol, typically in the presence of an acid catalyst.
Q2: What are the potential sources of impurities in this compound synthesis?
A2: Impurities can arise from several sources during the synthesis of this compound. These include unreacted starting materials, byproducts from side reactions, and contaminants present in the starting materials or solvents. It is also possible for the product to degrade under certain conditions.
Q3: How can I detect impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for identifying volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1][2][3]
Q4: I am observing a low yield of this compound. What are the possible causes?
A4: Low yields can be attributed to several factors. Incomplete reaction is a common cause, which can be addressed by increasing the reaction time, adjusting the temperature, or using a more effective catalyst. Another possibility is the loss of product during the work-up and purification steps. It is also important to ensure the purity of your starting materials, as impurities can interfere with the reaction.[4][5]
Troubleshooting Guides
Issue 1: Presence of an Unknown Peak in HPLC Analysis
If you observe an unexpected peak in your HPLC chromatogram, it could correspond to a number of potential impurities. The following table summarizes the likely identities of these impurities based on their retention times relative to this compound.
| Potential Impurity | Expected Relative Retention Time (RRT) | Potential Cause | Suggested Action |
| Cyclopropanecarboxylic Acid | < 1.0 | Incomplete reaction. | Increase reaction time or catalyst amount. Optimize purification to remove unreacted acid. |
| Hexadecanol | < 1.0 | Incomplete reaction. | Ensure appropriate stoichiometry. Optimize purification to remove unreacted alcohol. |
| Dihexadecyl Ether | > 1.0 | Side reaction of hexadecanol, especially at high temperatures with a strong acid catalyst. | Lower the reaction temperature and consider a milder catalyst. |
| Isomeric Impurities | Close to 1.0 | Impurities present in starting materials. | Source high-purity starting materials. |
Issue 2: Product Appears Oily or Discolored
An oily or discolored product can indicate the presence of residual solvents or degradation products.
-
Residual Solvents: Ensure that the product is thoroughly dried under vacuum. A sample can be analyzed by GC-MS to identify and quantify any remaining solvents.
-
Degradation Products: this compound can undergo hydrolysis back to cyclopropanecarboxylic acid and hexadecanol if exposed to water and acid or base, especially at elevated temperatures. Ensure all work-up and storage conditions are neutral and anhydrous.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclopropanecarboxylic acid (1.0 eq), hexadecanol (1.1 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Potential sources of impurities in this compound synthesis.
References
Technical Support Center: Cycloprate Extraction from Fatty Tissues
Disclaimer: The term "Cycloprate" can refer to multiple chemical entities. For this guide, we assume the target molecule is hexadecyl cyclopropanecarboxylate (CAS 54460-46-7) , a highly lipophilic compound. The principles and protocols described are based on established methods for lipid extraction from adipose and other fatty tissues and should be adapted and optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from fatty tissues a focus?
A1: this compound (hexadecyl cyclopropanecarboxylate) is a fatty acid ester. Its high lipophilicity (fat-solubility), indicated by a high calculated XLogP3 of 8.2, suggests it will readily accumulate in adipose (fat) tissues.[1] For researchers in drug development and related fields, efficiently extracting such compounds from fatty matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.
Q2: What are the main challenges in extracting compounds from adipose tissue?
A2: Adipose tissue presents unique challenges due to its composition. It has a very high lipid content (primarily triglycerides) and a relatively low protein and water content.[2] This high concentration of background lipids can interfere with the extraction of the target analyte, leading to poor recovery, ion suppression in mass spectrometry, and difficulties in purification.[3][4]
Q3: Which are the primary extraction methods suitable for this compound from fatty tissues?
A3: The most common and effective methods are liquid-liquid extractions (LLE) and solid-phase extraction (SPE).
-
Folch and Bligh & Dyer Methods: These are considered the gold standards for total lipid extraction.[5] They use a mixture of chloroform and methanol to solubilize lipids effectively.[6][7][8] The Bligh & Dyer method is a modification suitable for samples with high water content, though for high-fat samples (>10%), the Folch method or Soxhlet extraction may provide better yields.[8][9]
-
Solid-Phase Extraction (SPE): SPE is excellent for sample cleanup after an initial LLE or for fractionating lipid classes to isolate the target compound from interfering triglycerides.[3][10][11]
-
Advanced Methods: Techniques like Supercritical Fluid Extraction (SFE) with CO2 and Microwave-Assisted Extraction (MAE) are considered "green" alternatives that can reduce solvent consumption and extraction time.[12][13][14][15]
Q4: What safety precautions are necessary when performing these extractions?
A4: Many protocols use hazardous organic solvents like chloroform, methanol, and hexane. It is critical to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store solvents properly in approved containers, away from heat and light. Chloroform, for instance, can degrade in the presence of UV light and oxygen to form highly reactive phosgene.[16]
-
Dispose of solvent waste according to your institution's environmental health and safety guidelines.
Troubleshooting Guide
Issue 1: Low Recovery or Yield of this compound
| Question | Possible Cause | Troubleshooting Steps |
| My this compound yield is consistently low. What can I do? | Inefficient Homogenization: Fatty tissue is tough; incomplete disruption prevents the solvent from accessing the entire sample. | Ensure the tissue is thoroughly homogenized. Using a bead-beater or rotor-stator homogenizer is highly effective. Flash-freezing the tissue in liquid nitrogen and grinding it to a powder with a mortar and pestle before solvent addition can also improve efficiency.[17] |
| Inappropriate Solvent-to-Sample Ratio: Too little solvent will not be sufficient to solubilize all the lipids, including your target compound. | Increase the solvent volume. The Folch method recommends a 20-fold volume of solvent relative to the tissue weight (e.g., 20 mL of 2:1 chloroform:methanol for 1 g of tissue).[18] | |
| Single Extraction is Insufficient: A single extraction step may leave a significant amount of the target compound behind in the tissue residue. | Perform a re-extraction. After the first homogenization and separation, re-homogenize the tissue pellet with fresh solvent (e.g., pure chloroform or a 2:1 chloroform:methanol mixture) and combine the liquid extracts.[18][19] | |
| Loss During Phase Separation: this compound is highly non-polar and will partition exclusively into the lower chloroform phase in a Folch or Bligh & Dyer extraction. Accidental aspiration of this layer can lead to significant loss. | Carefully aspirate the upper aqueous phase. To maximize recovery, some protocols suggest collecting the lower phase through the precipitated protein disk at the interface using a Pasteur pipette.[8] |
Issue 2: Poor Reproducibility Between Replicates
| Question | Possible Cause | Troubleshooting Steps |
| I'm seeing high variability across my sample replicates. Why? | Inconsistent Sample Homogenization: Differences in the degree of tissue disruption will lead to variable extraction efficiency. | Standardize your homogenization procedure. Use a consistent setting (speed and time) on your homogenizer for all samples. Ensure the tissue is completely broken down. |
| Inaccurate Solvent and Water Ratios: The final ratio of chloroform:methanol:water is critical for proper phase separation in the Folch (8:4:3) and Bligh & Dyer methods.[18] | Use calibrated pipettes for all solvent and water additions. Remember to account for the endogenous water content of the tissue sample when calculating solvent additions for the Bligh & Dyer method. | |
| Sample Degradation: Enzymatic or oxidative degradation of the sample before or during extraction can alter the sample matrix and affect results. | Process tissue samples as quickly as possible after collection. Keep samples on ice at all times.[20] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent to prevent oxidative damage.[2] Store final extracts under an inert gas (nitrogen or argon) at -20°C or lower.[20] |
Issue 3: Contamination and Interference in Downstream Analysis (e.g., LC-MS)
| Question | Possible Cause | Troubleshooting Steps |
| My final extract seems impure, and I'm seeing significant ion suppression in my LC-MS analysis. | Co-extraction of Non-Lipid Contaminants: Sugars, salts, and other small polar molecules can be carried into the extract. | Perform a "wash" step. In the Folch method, washing the initial extract with a salt solution (e.g., 0.9% NaCl) removes most non-lipid contaminants into the upper aqueous phase.[7] |
| Overload of Endogenous Lipids: The sheer amount of triglycerides in the extract can suppress the signal of your lower-abundance target, this compound. | Use Solid-Phase Extraction (SPE) for cleanup. After an initial LLE, pass the extract through an SPE cartridge (e.g., aminopropyl or silica) to separate neutral lipids like triglycerides from your compound of interest based on polarity.[3][10] | |
| Contaminants from Solvents or Tubes: Impurities in solvents or plasticizers leaching from tubes can interfere with analysis. | Use high-purity (e.g., HPLC or MS-grade) solvents.[16] Whenever possible, use glass tubes and vials instead of plastic, especially with chloroform. |
Data & Visualization Hub
Table 1: Comparison of Key Extraction Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| Folch | Liquid-Liquid Extraction (LLE) using a 2:1 chloroform:methanol mixture, followed by a saline wash.[6][7] | Gold standard, high recovery for a broad range of lipids, effectively removes non-lipid contaminants.[5][17] | Time-consuming, uses large volumes of chlorinated solvent, requires multiple steps.[21] | Exhaustive, quantitative extraction of total lipids from high-fat samples. |
| Bligh & Dyer | A modified, single-phase LLE homogenization followed by phase separation with added water and chloroform.[8][22] | Faster than Folch, uses less solvent, suitable for samples with high water content.[5] | May underestimate lipid content in samples with very high fat (>10%).[8][9] | Rapid extraction from tissues, cells, or biological fluids. |
| Solid-Phase Extraction (SPE) | Analyte partitions between a liquid mobile phase and a solid stationary phase (e.g., silica, aminopropyl).[10] | Excellent for sample cleanup and fractionation, high selectivity, can be automated.[11] | Not suitable for initial bulk extraction from tissue; requires method development to optimize phases and solvents. | Isolating this compound from interfering triglycerides post-LLE. |
| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 as a tunable, non-toxic solvent.[12] | "Green" and environmentally friendly, no solvent residue, highly selective by tuning pressure and temperature.[13] | Requires specialized high-pressure equipment, may require a co-solvent (e.g., ethanol) for efficient extraction.[23][24][25] | High-throughput or industrial-scale extraction where solvent toxicity is a concern. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[15] | Extremely fast, significantly reduces solvent consumption, potential for automation.[14][26] | Requires a microwave extraction system, potential for thermal degradation of sensitive compounds if not optimized.[14] | Rapid screening or high-throughput extraction workflows. |
Table 2: Example Recovery Data for Internal Standards using Various LLE Methods
This table presents representative data adapted from literature for different lipid classes to illustrate potential variability between methods. Researchers should determine the recovery of a this compound-specific internal standard for their own experiments.
| Internal Standard Class | Folch Method Recovery (%) | MTBE Method Recovery (%) | Hexane/Isopropanol Recovery (%) |
| Lysophosphatidylcholines (LPC) | 95 ± 4 | 75 ± 8 | 92 ± 5 |
| Phosphatidylcholines (PC) | 98 ± 3 | 96 ± 4 | 97 ± 3 |
| Sphingomyelins (SM) | 97 ± 5 | 80 ± 7 | 95 ± 6 |
| Triacylglycerols (TG) | 99 ± 2 | 98 ± 3 | 99 ± 2 |
| Cholesteryl Esters (CE) | 99 ± 2 | 99 ± 3 | 99 ± 1 |
| (Data is illustrative, based on trends observed in lipidomics literature comparing extraction methods.[17][27]) |
Diagrams
References
- 1. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.seafdec.org [repository.seafdec.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
- 13. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 15. A new microwave-assisted extraction technology for the profiling of free and esterified fatty acid in food matrices [iris.unito.it]
- 16. avantiresearch.com [avantiresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. aocs.org [aocs.org]
- 19. aquaculture.ugent.be [aquaculture.ugent.be]
- 20. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tabaslab.com [tabaslab.com]
- 23. meatscience.org [meatscience.org]
- 24. Development of a supercritical fluid extraction method for determination of lipid classes and total fat in meats and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Applicability of a green extraction method assisted by microwaves (MAE) coupled to a Multivapor system for the rapid extraction of fish lipids [unige.iris.cineca.it]
- 27. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing ion suppression for Cycloprate in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression for Cycloprate in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[1] In complex biological matrices, components like proteins, lipids, and salts are common causes of ion suppression.
Q2: How can I identify if ion suppression is occurring in my this compound analysis?
Identifying ion suppression early in method development is crucial. A common technique is the post-column infusion experiment.[3][4][5] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. A drop in the constant signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.[3][5]
Q3: What are the primary strategies to mitigate ion suppression for this compound?
The main strategies to combat ion suppression can be categorized into three areas:
-
Sample Preparation: Implementing effective sample cleanup to remove interfering matrix components before analysis.[3][6][7]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix interferences.[7]
-
Mass Spectrometry Parameters: Adjusting ion source conditions and considering alternative ionization techniques.[1][6]
Troubleshooting Guides
Problem: Poor signal intensity or inconsistent results for this compound.
This is a common symptom of ion suppression. Follow these troubleshooting steps to identify and resolve the issue.
Step 1: Evaluate Sample Preparation
Effective sample preparation is the first line of defense against ion suppression.[3] The goal is to remove as many matrix components as possible while efficiently recovering this compound.
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating analytes from complex matrices.[3][6]
-
Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubility in two immiscible liquid phases.[3][6]
-
Protein Precipitation (PPT): A simpler and faster method for high-protein matrices like plasma or serum, though it may be less clean than SPE or LLE.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup steps, often used for multi-residue analysis in complex matrices.[9]
Experimental Protocol: Comparison of Sample Preparation Methods
-
Spike: Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine).
-
Divide: Aliquot the spiked matrix into four equal portions.
-
Extract: Process each aliquot using a different sample preparation method (SPE, LLE, PPT, and QuEChERS).
-
Analyze: Analyze the final extracts by LC-MS/MS.
-
Compare: Compare the peak area and signal-to-noise ratio of this compound obtained from each method.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) | Final Extract Cleanliness |
| Protein Precipitation | 85-95 | -40 to -60 | Low |
| Liquid-Liquid Extraction | 70-90 | -20 to -40 | Medium |
| Solid-Phase Extraction | 90-105 | -10 to -20 | High |
| QuEChERS | 80-100 | -15 to -30 | Medium-High |
Note: The values presented are representative and may vary depending on the specific matrix and optimized protocols.
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation.
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity and improve separation from interferences.
-
Mobile Phase Composition: Adjust the organic solvent (e.g., acetonitrile, methanol), aqueous phase pH, and additives to modify retention and peak shape.
-
Gradient Profile: Modify the gradient slope and duration to enhance the resolution between this compound and interfering peaks.
Step 3: Adjust Mass Spectrometer Settings
Fine-tuning the MS parameters can also help reduce the impact of ion suppression.
Ion Source Parameter Optimization:
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1] If your instrument allows, testing APCI could be beneficial.
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference, as fewer compounds may be ionizable in one mode compared to the other.[1]
-
Source Temperature and Gas Flows: Optimize the ion source temperature and nebulizer/drying gas flows to improve desolvation and minimize the formation of adducts that can contribute to suppression.
Visualization of Workflows
Experimental Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for systematically troubleshooting ion suppression.
Logical Relationship of Ion Suppression Factors
Caption: Factors contributing to ion suppression and their analytical impact.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Differentiating Cycloprate from its Metabolites
Welcome to the technical support center for the analytical differentiation of Cycloprate and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be looking for in my samples?
A1: Based on metabolism studies in various biological systems, the primary metabolites of this compound (hexadecyl cyclopropanecarboxylate) are cyclopropanecarboxylic acid (CPCA) and its glycine conjugate, N-(cyclopropylcarbonyl)glycine .[1] In some matrices, such as milk, the cyclopropanecarboxylic acid moiety may be incorporated into triacylglycerols.[1]
Q2: Which analytical techniques are most suitable for differentiating this compound from its metabolites?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.[2][3][4] GC-MS is well-suited for the analysis of the more volatile parent compound, this compound, while LC-MS/MS is generally preferred for the analysis of the more polar metabolites like CPCA and N-(cyclopropylcarbonyl)glycine.[2][5]
Q3: My chromatographic peaks for this compound are showing significant tailing. What are the likely causes and solutions?
A3: Peak tailing for a lipophilic compound like this compound in reverse-phase HPLC can be caused by several factors:
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Secondary interactions with the stationary phase: Free silanol groups on the silica-based column can interact with the analyte.
-
Solution: Use a high-quality, end-capped column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.
-
-
Column contamination: Accumulation of matrix components on the column can lead to active sites.
-
Solution: Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances.[6] Use a guard column to protect the analytical column.
-
-
Inappropriate solvent for sample dissolution: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q4: I am having difficulty achieving good retention for the polar metabolites (CPCA and N-(cyclopropylcarbonyl)glycine) on my C18 column. What can I do?
A4: Poor retention of polar analytes on a non-polar stationary phase is a common challenge. Here are some strategies to improve retention:
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar compounds.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar analytes.
-
Adjust mobile phase polarity: Start with a highly aqueous mobile phase (e.g., 95-99% water with a small amount of organic solvent) and use a shallow gradient.
-
Ion-pairing chromatography: For acidic metabolites like CPCA, adding an ion-pairing reagent to the mobile phase can enhance retention on a C18 column. However, be aware that these reagents can be difficult to remove from the LC system and may not be compatible with MS detection.
Q5: How can I confirm the identity of the detected metabolites in my samples?
A5: The gold standard for metabolite identification is comparison with an authentic reference standard. If standards are unavailable, tandem mass spectrometry (MS/MS) can provide structural information. By comparing the fragmentation pattern of the suspected metabolite with that of the parent compound and considering known metabolic pathways, a tentative identification can be made. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolite, further aiding in its identification.[7]
Troubleshooting Guides
HPLC-MS Method Refinement
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor peak shape for this compound (fronting or splitting) | Sample overload; Injection solvent stronger than mobile phase. | 1. Reduce the concentration of the injected sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Low sensitivity for metabolites (CPCA, N-(cyclopropylcarbonyl)glycine) | Inefficient ionization in the MS source; Co-elution with matrix components causing ion suppression. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Modify the chromatographic gradient to separate metabolites from interfering matrix components. 3. Enhance sample cleanup using a more selective SPE sorbent. |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature; Column degradation. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Check for column pressure changes that might indicate a blockage or void. Replace the column if necessary. |
| Matrix effects leading to inaccurate quantification | Co-eluting endogenous compounds enhancing or suppressing the analyte signal. | 1. Develop a matrix-matched calibration curve. 2. Use a stable isotope-labeled internal standard that co-elutes with the analyte. 3. Improve sample preparation to remove more matrix components. |
GC-MS/MS Method Refinement for this compound
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or low peak response for this compound | Inefficient derivatization (if used); Thermal degradation in the injector; Adsorption in the inlet liner. | 1. Optimize derivatization conditions (reagent concentration, temperature, time). 2. Lower the injector temperature. 3. Use a deactivated inlet liner. |
| Poor chromatography (broad or tailing peaks) | Active sites in the GC system; Column contamination. | 1. Use a deactivated liner and septum. 2. Trim the first few centimeters of the analytical column. 3. Bake out the column according to the manufacturer's instructions. |
| Non-reproducible results | Leaks in the GC system; Inconsistent injection volume. | 1. Perform a leak check of the GC system, especially at the injector and column fittings. 2. Check the autosampler syringe for air bubbles or damage. |
| Interference from matrix | Insufficient sample cleanup. | 1. Optimize the QuEChERS or SPE cleanup step. Consider using different sorbents like C18 or graphitized carbon black (GCB) to remove specific interferences.[6] |
Quantitative Data Summary
The following table summarizes typical analytical parameters for this compound analysis based on a published GC-MS/MS method.[8] Note that these values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | This compound |
| Precursor Ion (m/z) | 155.1 |
| Product Ion 1 (m/z) | 69.1 |
| Product Ion 2 (m/z) | 41.1 |
| Collision Energy (eV) | 10 |
| Retention Time (min) | Dependent on GC column and temperature program |
| Limit of Quantitation (LOQ) | 0.04 - 8.69 µg/kg (in tea matrix) |
| Limit of Detection (LOD) | 0.01 - 3.14 µg/kg (in tea matrix) |
Experimental Protocols
Baseline GC-MS/MS Method for this compound Analysis in a Complex Matrix (e.g., Tea)
This protocol is adapted from a published method for pesticide residue analysis.[8]
1. Sample Preparation (QuEChERS-based)
-
Weigh 2g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 6 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial for analysis.
2. GC-MS/MS Parameters
-
GC System: Agilent HP-5 MS column (30 m × 0.25 mm × 0.25 μm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 2 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 150 °C, hold for 1 min.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min.
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion: 155.1 m/z
-
Product Ion 1 (Quantifier): 69.1 m/z
-
Product Ion 2 (Qualifier): 41.1 m/z
-
Collision Energy: 10 eV
-
Visualizations
Caption: Experimental workflow for differentiating this compound from its metabolites.
Caption: Biotransformation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 8. mdpi.com [mdpi.com]
Addressing co-elution issues in Cycloprate chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of Cycloprate.
Troubleshooting Guide
Issue: Poor resolution or co-elution of this compound with an unknown peak.
This is a common challenge, especially when analyzing this compound in complex matrices such as plasma or tissue extracts, where metabolites or endogenous compounds can interfere.
Q1: My chromatogram shows a shoulder on the this compound peak. How do I confirm co-elution?
A1: A shoulder on your peak is a strong indicator of co-elution.[1][2] To confirm, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak.[1][2] If the spectra are not identical, it indicates the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Analysis: If you are using an LC-MS system, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms the presence of multiple components.[2]
Q2: I've confirmed co-elution. What are the initial steps to resolve the peaks?
A2: Before making significant changes to your method, it's crucial to ensure your HPLC system is performing optimally.[3] Check the following:
-
System Suitability: Inject a standard solution of this compound to verify system performance parameters like theoretical plates, tailing factor, and reproducibility.
-
Column Health: A contaminated or old column can lead to peak broadening and poor resolution.[3] Try flushing the column with a strong solvent. If performance doesn't improve, consider replacing the column.[3]
-
Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[3]
Q3: How can I systematically optimize my method to resolve the co-eluting peaks?
A3: Method optimization involves systematically adjusting chromatographic parameters to improve separation. The resolution of two peaks is governed by efficiency, selectivity, and retention factor.[4] A resolution value (Rs) of greater than 1.5 is generally desired for baseline separation.[4]
Here is a logical workflow for method optimization:
Caption: A logical workflow for troubleshooting co-elution in chromatography.
A systematic approach to resolving co-eluting peaks is presented in the table below:
| Parameter to Modify | Action | Expected Outcome |
| Mobile Phase Selectivity (α) | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[4] | Alters the elution order of compounds. |
| Adjust the pH of the mobile phase (if this compound or the interferent are ionizable).[3] | Changes the retention time of ionizable compounds. | |
| Retention Factor (k') | Decrease the percentage of the organic solvent in the mobile phase (%B).[5] | Increases the retention time of all compounds, potentially improving separation. |
| Modify the gradient profile (if using gradient elution). A shallower gradient can improve resolution.[3] | Provides more time for closely eluting compounds to separate. | |
| Column Efficiency (N) | Decrease the flow rate.[6] | Increases the number of theoretical plates, leading to sharper peaks and better resolution. |
| Increase the column temperature. | Can improve peak shape and sometimes alter selectivity.[6] | |
| Use a column with a smaller particle size.[5] | Significantly increases efficiency and resolution. | |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column).[1] | Provides a different separation mechanism, which can be highly effective for resolving difficult peaks. |
Frequently Asked Questions (FAQs)
Q4: We are developing a chiral separation method for this compound enantiomers and they are co-eluting. What should we do?
A4: Chiral separations can be particularly challenging. If the enantiomers of this compound are co-eluting, consider the following:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Different CSPs (e.g., polysaccharide-based, protein-based) have different chiral recognition mechanisms.[7] You may need to screen several different chiral columns.
-
Mobile Phase Optimization: For chiral separations, the mobile phase composition, including the type and concentration of any additives, can significantly impact resolution.[7]
-
Temperature: Temperature can have a pronounced effect on chiral separations and should be carefully controlled and optimized.[8]
-
Flow Rate: Lowering the flow rate often improves resolution in chiral chromatography.[8]
Q5: Could the co-eluting peak be a metabolite of this compound? How would that affect my approach?
A5: Yes, it is very possible, especially when analyzing samples from in vivo studies. Metabolites are often structurally similar to the parent drug, making them difficult to separate.
-
Identify the Metabolite: Use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass of the co-eluting peak and predict its elemental composition. This can help in identifying the metabolic transformation (e.g., oxidation, glucuronidation).
-
Optimize Selectivity: Once the nature of the metabolite is understood, you can make more informed decisions about modifying the mobile phase or stationary phase to exploit the subtle chemical differences between this compound and its metabolite.
The following diagram illustrates a typical metabolic pathway that could lead to co-elution issues:
Caption: Potential metabolic pathway for this compound leading to closely related compounds.
Q6: Can my sample preparation be the cause of co-elution?
A6: While sample preparation doesn't directly cause co-elution in the chromatographic sense, an inadequate cleanup can introduce interfering compounds from the matrix.
-
Improve Sample Cleanup: Consider using a more selective sample preparation technique, such as solid-phase extraction (SPE) with a sorbent specifically chosen to retain either this compound or the interfering components.
-
Matrix Effects: If using LC-MS, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification even if the peaks are chromatographically resolved. A more effective sample cleanup can mitigate these matrix effects.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol describes a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.
-
Initial Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a generic gradient (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the λmax of this compound.
-
-
Step 1: Change Organic Modifier:
-
Replace Acetonitrile with Methanol as Mobile Phase B.
-
Run the same gradient.
-
Compare the chromatograms. Methanol and acetonitrile have different selectivities and may resolve the peaks.[4]
-
-
Step 2: Adjust Gradient Slope:
-
Based on the initial run, if the peaks are eluting close together, decrease the gradient slope around the elution time of this compound. For example, if this compound elutes at 50% B, try a shallower gradient segment from 40% to 60% B over a longer duration.
-
-
Step 3: Modify pH (if applicable):
-
If this compound or the interfering compound has ionizable functional groups, changing the pH of the aqueous mobile phase (Mobile Phase A) can significantly alter retention and selectivity.
-
Prepare Mobile Phase A with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., phosphate or acetate buffer).
-
Re-run the analysis at each pH and observe the change in separation.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for developing an SPE method to remove interfering matrix components.
-
Sorbent Selection:
-
Based on the physicochemical properties of this compound (e.g., pKa, logP), select a suitable SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode).
-
-
Method Development:
-
Loading: Dissolve the sample in a weak solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that is strong enough to elute weakly bound impurities but weak enough to retain this compound.
-
Elution: Elute this compound with a strong solvent.
-
-
Optimization:
-
Analyze the fractions from each step (load, wash, and elute) by HPLC to determine where this compound and the interfering peak are eluting.
-
Adjust the solvent strengths in the wash and elution steps to maximize the removal of the interference while ensuring high recovery of this compound.
-
This guide provides a starting point for addressing co-elution issues in this compound chromatography. For more complex issues, further method development and consultation with a chromatography specialist may be necessary.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Enhancing the Recovery of Cycloprate in Complex Matrices
Welcome to the technical support center for the analysis of Cycloprate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A: this compound, with the chemical formula C20H38O2, is an acaricide.[1][2][3] Its analysis can be challenging due to its non-polar nature and the complexity of matrices in which it may be found, such as fatty tissues, soil, and agricultural products. These complex matrices contain interfering substances that can hinder extraction and detection, leading to low recovery rates.[4][5][6]
Q2: Which analytical techniques are most suitable for this compound analysis?
A: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the analysis of pesticide residues like this compound.[7][8][9] These techniques offer high sensitivity and selectivity, which are crucial for detecting low concentrations in complex samples.[10]
Q3: What are the common extraction methods for recovering this compound from complex matrices?
A: Common extraction methods for pesticides from complex matrices include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food and agricultural products.[11][12]
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte of interest from a liquid sample.[13][14][15]
-
Liquid-Liquid Extraction (LLE): A classic method that separates compounds based on their relative solubilities in two different immiscible liquids.[13][16]
Q4: How can I minimize matrix effects in my this compound analysis?
A: Matrix effects, the alteration of analytical signal due to co-eluting matrix components, can be minimized by:
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample.[4][17]
-
Using internal standards: Adding a known concentration of a compound with similar chemical properties to this compound to all samples and standards.
-
Sample clean-up: Employing techniques like dispersive SPE (d-SPE) or SPE to remove interfering substances.[5][14]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Low Recovery of this compound
Problem: You are experiencing low recovery of this compound from your samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Solvent Choice: For a non-polar compound like this compound, ensure you are using a non-polar or semi-polar extraction solvent (e.g., acetonitrile, ethyl acetate, hexane).- Increase Extraction Time/Agitation: Extend the shaking or vortexing time to ensure complete partitioning of this compound into the extraction solvent.- Adjust pH: Although this compound is non-ionizable, pH can affect the extraction of other matrix components. Experiment with adjusting the sample pH prior to extraction. |
| Matrix Effects | - Implement a More Rigorous Clean-up Step: Use a combination of sorbents in your d-SPE or SPE clean-up. For fatty matrices, consider using C18 or a lipid removal product. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but be cautious as it may retain planar molecules.- Dilute the Final Extract: A simple 1:1 or 1:10 dilution with the mobile phase can sometimes significantly reduce matrix effects.[17] |
| Analyte Degradation | - Check pH and Temperature: Ensure that the extraction and storage conditions are not causing degradation of the ester functional group in this compound. Avoid strongly acidic or basic conditions and high temperatures.- Use Fresh Solvents: Degraded solvents can contain impurities that may react with the analyte. |
| Adsorption to Labware | - Use Silanized Glassware: this compound may adsorb to active sites on glass surfaces. Using silanized glassware can prevent this.- Pre-rinse Pipette Tips: Pre-rinse pipette tips with the solvent to be used to minimize analyte loss. |
High Variability in Results
Problem: You are observing high variability (poor precision) in your replicate analyses.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | - Ensure Thorough Homogenization: For solid samples, use a high-speed blender or grinder to obtain a uniform particle size. For viscous liquid samples, ensure thorough mixing before taking an aliquot. |
| Inaccurate Pipetting | - Calibrate Pipettes: Regularly check the calibration of your pipettes.- Consistent Pipetting Technique: Use a consistent pipetting technique, especially with organic solvents. |
| Instrumental Issues | - Check for Leaks: Inspect the GC or LC system for any leaks.- Clean the Injection Port/Ion Source: A dirty injection port (GC) or ion source (LC-MS) can lead to inconsistent results. |
Experimental Protocols
Generic QuEChERS Method for this compound in a Fatty Matrix (e.g., Avocado)
-
Sample Preparation: Homogenize 10 g of the sample with 10 mL of water.
-
Extraction:
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Add a QuEChERS extraction salt packet containing 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
Inject into the GC-MS or LC-MS/MS system.
-
Generic Solid-Phase Extraction (SPE) Method for this compound in a Water Sample
-
Sample Preparation: Acidify the water sample (e.g., 100 mL) to pH < 2 with a suitable acid.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of ethyl acetate.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis or hexane for GC-MS analysis.
-
Data Presentation
Table 1: Illustrative Recovery of this compound using Different Extraction Methods
| Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | QuEChERS | 85 | 8 |
| Soil | SPE (C18) | 92 | 5 |
| Olive Oil | LLE (Hexane/Acetonitrile) | 78 | 12 |
| Olive Oil | QuEChERS with C18 d-SPE | 88 | 7 |
| Water | SPE (C18) | 95 | 4 |
Note: These are representative data for a non-polar pesticide and may vary depending on the specific experimental conditions.
Visualizations
References
- 1. This compound | C20H38O2 | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 12. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 13. Xournals [xournals.com]
- 14. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid-liquid extraction procedure for trace determination of cyclophosphamide in human urine by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of Chlorpyrifos and Modern Acaricides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of the organophosphate acaricide, Chlorpyrifos, against two classes of modern acaricides: Pyridaben, a mitochondrial electron transport inhibitor (METI), and Flumethrin, a synthetic pyrethroid. Due to the obsolete nature and limited toxicological data available for Cycloprate, Chlorpyrifos has been selected as a representative older-generation acaricide for a more robust and data-driven comparison.[1] This document is intended to offer an objective overview supported by experimental data to inform research and development in the field of acaricide safety and efficacy.
Executive Summary
The data presented herein demonstrates a general trend of lower acute mammalian toxicity for the modern acaricides, Pyridaben and Flumethrin, when compared to Chlorpyrifos. However, the toxicity to non-target organisms, particularly honey bees, varies significantly among these compounds, underscoring the importance of a comprehensive risk assessment for each agent. The distinct mechanisms of action for each class of acaricide are also detailed, providing insight into their selective toxicity and potential for resistance development.
Acute Toxicity Profile Comparison
The following tables summarize the acute toxicity data for Chlorpyrifos, Pyridaben, and Flumethrin. The values are presented as LD50 (Lethal Dose, 50%) for oral and dermal exposure in mammalian models (rat and rabbit) and for contact exposure in honey bees, a key non-target indicator species.
| Compound | Chemical Class | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rabbit) | Honey Bee Contact LD50 |
| Chlorpyrifos | Organophosphate | 95 - 270 mg/kg[2] | 1000 - 2000 mg/kg[2] | 70 ng/bee[1] |
| Pyridaben | METI Acaricide | 570 - 1100 mg/kg[3][4] | ≥ 2000 mg/kg[3] | Not readily available |
| Flumethrin | Synthetic Pyrethroid | High acute toxicity (specific value not consistently reported)[5] | Slight acute toxicity (specific value not consistently reported)[5] | Not readily available |
Note: A lower LD50 value indicates higher toxicity.
Mechanisms of Action and Signaling Pathways
The toxicological effects of these acaricides are dictated by their distinct interactions with critical physiological pathways in target and non-target organisms.
Chlorpyrifos: Acetylcholinesterase Inhibition
Chlorpyrifos, like other organophosphates, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][6] In the nervous system, acetylcholine (ACh) is a neurotransmitter that carries signals between nerve cells. After a signal is transmitted, AChE is responsible for breaking down ACh to terminate the signal. Chlorpyrifos irreversibly binds to AChE, preventing it from degrading ACh.[1] This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in paralysis and death.[6]
Pyridaben: Mitochondrial Electron Transport Chain Disruption
Pyridaben is a METI acaricide that targets the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). By inhibiting this complex, Pyridaben disrupts the production of ATP, the primary energy currency of the cell. This leads to a rapid depletion of energy, resulting in paralysis and death of the target mite.
Flumethrin: Sodium Channel Modulation
Flumethrin is a Type II synthetic pyrethroid that acts on the voltage-gated sodium channels of nerve cells in mites.[5] It binds to these channels, delaying their closure and causing a prolonged influx of sodium ions.[7] This leads to repetitive nerve firing, paralysis, and ultimately, the death of the organism.[5]
Experimental Protocols
The acute toxicity data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are internationally recognized and ensure the reliability and comparability of the results.
Acute Oral Toxicity (based on OECD Guideline 401)
The acute oral toxicity test is designed to assess the adverse effects of a substance after a single oral administration.[8]
-
Test Animals: Typically, young adult rats of a single strain are used.[8]
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[8] The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.[8]
-
Administration: The substance is administered by gavage.[8]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]
-
Endpoint: The LD50 value, the statistically derived dose that is expected to cause death in 50% of the test animals, is calculated.[8]
Acute Dermal Toxicity (based on OECD Guideline 402)
This test assesses the potential for a substance to cause harm through short-term dermal exposure.[10][11]
-
Test Animals: Typically, young adult rats or rabbits are used.[12]
-
Preparation: The fur on the dorsal area of the trunk of the animals is clipped or shaved approximately 24 hours before the test.[9]
-
Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.[9][13]
-
Observation: Animals are observed for signs of toxicity and skin reactions for at least 14 days.[9]
-
Endpoint: The LD50 value is determined.[9]
Honey Bee Acute Contact Toxicity (based on OECD Guideline 214)
This laboratory test is designed to evaluate the acute contact toxicity of chemicals to adult honey bees.[14]
-
Test Organisms: Young adult worker honey bees (Apis mellifera) are used.[15]
-
Application: A specific dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee using a micro-applicator.[15][16]
-
Housing: The treated bees are kept in cages and provided with a sucrose solution.[17]
-
Observation: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application.[15] The observation period may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[16]
-
Endpoint: The contact LD50 value is calculated at 24 and 48 hours.[18]
Conclusion
The comparison between Chlorpyrifos and the modern acaricides, Pyridaben and Flumethrin, highlights a shift towards compounds with generally lower acute mammalian toxicity. However, the high toxicity of some modern acaricides to non-target organisms like honey bees remains a significant concern. The distinct mechanisms of action of these compounds are crucial for understanding their selective toxicity and for managing the development of resistance in target pest populations. This guide serves as a foundational resource for researchers and professionals in the ongoing effort to develop safer and more effective acaricides.
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 3. Federal Register :: Pyridaben; Pesticide Tolerance [federalregister.gov]
- 4. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 7. Flumethrin (UK PID) [inchem.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scribd.com [scribd.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. content.fera.co.uk [content.fera.co.uk]
- 17. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Environmental Risk Profile: The Obsolete Miticide Cycloprate Versus Modern Alternatives
For Immediate Release
[City, State] – This guide offers a detailed comparison of the environmental impact of the obsolete acaricide Cycloprate against three newer generation miticides: Bifenazate, Etoxazole, and Spiromesifen. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of key environmental and toxicological parameters, supported by experimental data and standardized protocols.
Due to its status as an obsolete pesticide, publicly available ecotoxicological data for this compound is scarce.[1] This guide acknowledges this significant data gap and focuses on presenting a thorough environmental profile of the selected modern alternatives to serve as a benchmark for future miticide development and assessment.
Quantitative Environmental Risk Profile
The following tables summarize the key environmental fate and ecotoxicity parameters for this compound and the selected modern miticides. These values are crucial for understanding the potential impact of these chemicals on various environmental compartments and non-target organisms.
Table 1: General Properties and Soil Persistence
| Parameter | This compound | Bifenazate | Etoxazole | Spiromesifen |
| Chemical Class | Cyclopropanecarboxylate | Carbazate | Diphenyl oxazoline | Spirocyclic tetronic acid |
| Water Solubility (mg/L) | Data not available | Low | Low | 0.13 |
| Soil Persistence (Aerobic DT₅₀, days) | Data not available | < 1 (very low to low persistence) | 19-28 (non-persistent) | 2.1 - 6.4 (non-persistent)[2] |
Table 2: Aquatic Ecotoxicity
| Parameter | This compound | Bifenazate | Etoxazole | Spiromesifen |
| Fish (96h LC₅₀, mg/L) | Data not available | 0.58 - 0.76 (Highly Toxic) | >0.3 (Highly to Very Highly Toxic)[3] | 0.016 (Very Highly Toxic)[4] |
| Aquatic Invertebrates (48h EC₅₀, mg/L) | Data not available | 0.50 (Highly Toxic) | <0.01 (Very Highly Toxic)[3] | >0.026 (Low to Moderate Toxicity) |
Table 3: Terrestrial Ecotoxicity
| Parameter | This compound | Bifenazate | Etoxazole | Spiromesifen |
| Avian (Acute Oral LD₅₀, mg/kg bw) | Data not available | 1142 (Practically Non-toxic) | Practically Non-toxic | Low acute toxicity |
| Honeybee (Contact LD₅₀, µ g/bee ) | Data not available | Moderately Toxic | >11 (Relatively Non-toxic) | Low toxicity to adults, but can affect larvae |
Experimental Protocols
The environmental risk parameters presented in this guide are determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data generated across different laboratories and studies.
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period. Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are used.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of Daphnia magna (EC₅₀) over a 48-hour exposure period.
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (OECD 223): This guideline determines the acute oral toxicity (LD₅₀) of a substance to birds, typically the Northern bobwhite quail (Colinus virginianus) or the mallard duck (Anas platyrhynchos).
-
Honeybees, Acute Contact Toxicity Test (OECD 214): This test evaluates the acute contact toxicity (LD₅₀) to adult worker honeybees (Apis mellifera) after a defined exposure period to the test substance.
Environmental Fate Testing
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test is designed to evaluate the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance, typically radiolabelled, is applied to soil samples, which are then incubated under controlled conditions. The rate of disappearance of the parent compound and the formation of metabolites are monitored over time to determine the soil half-life (DT₅₀).
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish. The test consists of an uptake phase, where fish are exposed to the test substance in water or through their diet, followed by a depuration phase in a clean environment. The concentration of the substance in the fish tissue is measured over time to calculate the BCF.
Visualizing Methodologies and Mechanisms
To better understand the methodologies and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
The following diagrams illustrate the mode of action of the new miticides in target pests. These specific molecular targets are a key feature of modern pesticide design, aiming for higher efficacy and, in some cases, greater selectivity.
Discussion and Conclusion
The comparison of this compound with modern miticides such as Bifenazate, Etoxazole, and Spiromesifen highlights the evolution in pesticide development towards more specific modes of action and a better understanding of environmental impacts. While significant data gaps for older compounds like this compound prevent a direct quantitative comparison, the detailed profiles of the newer miticides reveal a varied landscape of environmental risk.
Modern miticides are designed to target specific biochemical pathways in mites, such as mitochondrial respiration (Bifenazate), chitin synthesis (Etoxazole), and lipid biosynthesis (Spiromesifen).[5][6][7] This specificity can contribute to their efficacy at lower application rates. However, as the data indicates, high toxicity to certain non-target organisms remains a concern. For instance, Bifenazate and Spiromesifen show high toxicity to fish, while Etoxazole is very highly toxic to aquatic invertebrates.[4][8]
The persistence of these new miticides in soil is generally low, reducing the potential for long-term contamination. In contrast, the lack of data for this compound makes it difficult to assess its long-term environmental legacy.
This guide underscores the importance of comprehensive environmental impact assessments for all plant protection products. For researchers and professionals in drug development, the data and methodologies presented for Bifenazate, Etoxazole, and Spiromesifen provide a framework for evaluating the environmental safety of novel compounds. The move towards targeted molecular action, while beneficial for efficacy, requires continued vigilance and thorough ecotoxicological testing to ensure the protection of non-target species and ecosystem health.
References
- 1. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 2. The Toxicity Data Landscape for Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Cycloprate: GC-MS/MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of the pesticide Cycloprate is crucial for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two prominent analytical techniques for this compound detection: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on validated methodologies to assist researchers in selecting the most appropriate approach for their specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the detection of this compound using GC-MS/MS and LC-MS/MS.
| Performance Metric | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3.[1] | Not explicitly stated. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10.[1] | 0.050 mg/kg[1] |
| Recovery | 70-120% | 70-120%[1] |
| Precision (RSD) | <20% | <20%[1] |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies for both GC-MS/MS and LC-MS/MS are outlined below, providing a comprehensive overview of the sample preparation and analytical conditions.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method has been validated for the analysis of this compound in tea samples.[1]
Sample Preparation:
-
Extraction: A representative sample is extracted with a suitable organic solvent.
-
Cleanup: The extract is purified using Solid-Phase Extraction (SPE) to remove interfering matrix components.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent HP-5 MS (30 m × 0.25 mm × 0.25 μm) capillary column.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp 1: Increase to 150 °C at 25 °C/min, hold for 1 min.
-
Ramp 2: Increase to 300 °C at 10 °C/min, hold for 5 min.[1]
-
-
Inlet Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a flow rate of 2.0 mL/min.[1]
-
Mass Spectrometer: Tandem mass spectrometer (e.g., GCMS-TQ 8040, Shimadzu).[1]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This multi-residue method has been validated for the detection of this compound in olive oil.[1]
Sample Preparation:
-
Extraction: The sample is diluted with n-hexane and then extracted with acetonitrile.[1]
-
Purification: The acetonitrile extract is purified using a C18 SPE cartridge.[1]
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a solution of acetonitrile and water (1:9 v/v) for LC-MS/MS analysis.[1]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: C18 stationary phase.[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (SRM).[1]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of this compound, from sample collection to data analysis.
Caption: General workflow for this compound detection using chromatographic methods.
Objective Comparison of Methods
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the trace-level detection and quantification of this compound.
GC-MS/MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology is robust and provides excellent sensitivity and selectivity. The detailed temperature program for the gas chromatograph allows for the effective separation of this compound from other components in the sample matrix.
LC-MS/MS offers a complementary approach, particularly for multi-residue analysis in complex matrices. The use of a C18 column is standard for reversed-phase chromatography, providing good retention and separation of moderately polar compounds. The sample preparation protocol is straightforward and effective for lipid-rich matrices like olive oil.
Considerations for Method Selection:
-
Matrix Type: The nature of the sample matrix is a critical factor. The documented GC-MS/MS method is optimized for tea, while the LC-MS/MS method is validated for olive oil. The choice of method may need to be adapted and validated for other matrices.
-
Volatility and Thermal Stability of the Analyte: this compound is amenable to GC analysis, indicating sufficient volatility and thermal stability.
-
Instrumentation Availability: The choice between GC-MS/MS and LC-MS/MS will also depend on the instrumentation available in the laboratory.
-
Throughput and Automation: Both techniques can be automated for high-throughput analysis.
References
Comparative Efficacy and Mode of Action: Cycloprate vs. Pyrethroid Acaricides
For Immediate Release
[City, State] – [Date] – A comprehensive review of Cycloprate and pyrethroid acaricides reveals a stark contrast between an obsolete compound with limited data and a widely utilized class of pesticides facing significant resistance challenges. This guide provides a detailed comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug development and pest management.
Executive Summary
Pyrethroid acaricides, synthetic analogues of naturally occurring pyrethrins, are a dominant force in the control of mite and tick infestations. Their neurotoxic mode of action, targeting voltage-gated sodium channels, provides rapid knockdown of pests. However, their extensive use has led to widespread resistance, primarily through target-site mutations and enhanced metabolic detoxification. In contrast, this compound, an insect growth regulator, is now considered an obsolete acaricide. Publicly available data on its efficacy and specific molecular targets are scarce, limiting its current relevance in practical pest control strategies. This comparative study synthesizes the available scientific literature to provide a clear overview of these two distinct acaricidal classes.
Mechanism of Action
Pyrethroid Acaricides: Neurotoxins Targeting Voltage-Gated Sodium Channels
Pyrethroids exert their acaricidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of mites and ticks.[1][2][3][4] They bind to the VGSCs, preventing their closure after a nerve impulse.[1][4] This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitability, paralysis, and ultimately, the death of the arthropod.[3][4]
There are two types of pyrethroids, Type I and Type II, which are distinguished by their chemical structure and the resulting toxicological symptoms. Type II pyrethroids, which contain an α-cyano group, are generally more potent and cause a more severe and prolonged modification of the sodium channel gating kinetics.
The primary signaling pathway affected by pyrethroids is the propagation of action potentials along the axon.
This compound: An Obsolete Insect Growth Regulator
Information on the specific mechanism of action for this compound is limited due to its status as an obsolete acaricide. However, it is classified as an insect growth regulator (IGR).[5][6][7][8] IGRs interfere with the growth, development, and reproduction of insects and mites.[8] They typically act by mimicking or disrupting the function of key hormones, such as juvenile hormone or ecdysone, or by inhibiting the synthesis of chitin, a crucial component of the arthropod exoskeleton.[5][6] As an ovicide, this compound was active against mite eggs, suggesting it may have interfered with embryonic development.
The general workflow of an IGR is to disrupt the normal life cycle of the pest.
Comparative Efficacy Data
Table 1: Lethal Concentration (LC50) of Pyrethroids against Tetranychus urticae
| Acaricide | LC50 (ppm) | Target Mite | Reference |
| Bifenthrin | >100,000 (Resistant) | Halotydeus destructor | [9] |
| Cypermethrin | 2.9956 | Tetranychus urticae | [10] |
| Deltamethrin | 0.5386 | Tetranychus urticae | [10] |
| Fenpropathrin | <10x RR50 (Low Resistance) | Tetranychus urticae | [11] |
| This compound | Not Available | - | - |
Table 2: Resistance Ratios of Mites to Pyrethroid Acaricides
| Acaricide | Mite Species | Resistance Ratio (RR) | Reference |
| Bifenthrin | Halotydeus destructor | >200,000 | [9] |
| Bifenthrin | Halotydeus destructor | <6 (Heterozygotes) | [9][12] |
| Deltamethrin | Cimex lectularius | >91.9 (RR90) | [13] |
| This compound | - | Not Available | - |
Resistance to Acaricides
Pyrethroids: A major challenge with pyrethroid use is the development of resistance in target mite populations. Two primary mechanisms of resistance have been identified:
-
Target-site insensitivity: Point mutations in the gene encoding the voltage-gated sodium channel reduce the binding affinity of pyrethroids to their target site.[9] This is often referred to as knockdown resistance (kdr).
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases, leads to faster metabolism and breakdown of the pyrethroid molecule before it can reach its target site.
The high resistance ratios observed in some mite populations have led to control failures in the field.
This compound: There is no available information on resistance development to this compound, likely due to its discontinued use before widespread, long-term application could select for resistant populations.
Experimental Protocols
Standardized bioassays are crucial for determining the efficacy of acaricides and monitoring for resistance. The following are detailed methodologies for key experiments.
1. Acaricide Susceptibility Bioassay (Leaf-Dip Method)
This method is commonly used to determine the lethal concentration (LC50) of an acaricide.
-
Objective: To determine the concentration of an acaricide that is lethal to 50% of the test mite population.
-
Materials:
-
Bean leaf discs (1 cm diameter)
-
Acaricide stock solutions of varying concentrations
-
Distilled water with a surfactant (e.g., Triton X-100) as a control
-
Petri dishes with a moistened filter paper or cotton base
-
Fine paintbrush
-
Gravid adult female mites of a susceptible and/or field-collected strain
-
-
Procedure:
-
Prepare serial dilutions of the acaricide in distilled water with a surfactant.
-
Dip each bean leaf disc into a specific acaricide dilution for 5-10 seconds.
-
Allow the leaf discs to air dry completely.
-
Place each treated leaf disc, adaxial side up, in a petri dish on a moistened substrate.
-
Using a fine paintbrush, transfer a set number of adult female mites (e.g., 10-20) onto each leaf disc.
-
Seal the petri dishes and incubate at a controlled temperature and humidity (e.g., 25°C, 60% RH) for 24-48 hours.
-
Assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the data using probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
2. Resistance Ratio Determination
-
Objective: To quantify the level of resistance in a field population of mites compared to a susceptible reference strain.
-
Procedure:
-
Perform the acaricide susceptibility bioassay (as described above) concurrently for both the field-collected mite population and a known susceptible laboratory strain.
-
Calculate the LC50 for both populations.
-
The resistance ratio (RR) is calculated as: RR = LC50 of the field population / LC50 of the susceptible population
-
-
Interpretation: RR values are often categorized to define the level of resistance (e.g., <10 = low resistance, 10-40 = moderate resistance, >40 = high resistance).[14]
Conclusion
The comparison between this compound and pyrethroid acaricides underscores the evolution of pest control technologies and the challenges that arise from their widespread use. Pyrethroids remain a cornerstone of mite and tick control due to their high efficacy and rapid action, but their utility is increasingly threatened by the development of resistance. Future research in this area should focus on resistance management strategies, such as the rotation of acaricides with different modes of action, and the development of novel compounds that can overcome existing resistance mechanisms.
This compound, as an obsolete insect growth regulator, serves as a historical reference. The lack of comprehensive, publicly available data on its performance and toxicology highlights the importance of robust and transparent scientific evaluation for any new pest control agent. For researchers and drug development professionals, the story of these two acaricides provides a clear lesson: while immediate efficacy is crucial, a deep understanding of the mechanism of action, the potential for resistance, and long-term sustainability are paramount for the successful development and deployment of new acaricidal products.
References
- 1. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect growth regulator - Wikipedia [en.wikipedia.org]
- 6. agronomyjournals.com [agronomyjournals.com]
- 7. entomologyjournals.com [entomologyjournals.com]
- 8. Insect Growth Regulators (IGRs) [npic.orst.edu]
- 9. Pyrethroid resistance in the pest mite, Halotydeus destructor: Dominance patterns and a new method for resistance screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to a Novel Biosensor-Based Method for Rapid Screening of Obsolete Organophosphate Pesticides
This guide provides a comprehensive comparison of a novel biosensor-based analytical method against established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the screening of obsolete organophosphate pesticides in environmental samples. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary information to evaluate the performance and potential application of this new technology.
Introduction
Obsolete pesticides, such as certain organophosphates, persist in the environment and pose significant health risks due to their neurotoxic effects.[1][2] Traditional analytical methods like GC-MS and LC-MS are highly accurate and sensitive but can be time-consuming and require extensive sample preparation and expensive equipment.[3][4] This guide introduces a novel acetylcholinesterase (AChE)-inhibition biosensor as a rapid and cost-effective screening alternative. The biosensor leverages the principle that organophosphate pesticides inhibit the activity of the AChE enzyme, leading to a measurable signal change.
Experimental Protocols
A standard GC-MS method was used as a benchmark for comparison.
-
Sample Preparation (QuEChERS Method):
-
10 g of a homogenized sample (soil) was weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile was added, and the tube was shaken vigorously for 1 minute.
-
A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) was added, and the tube was immediately shaken for 1 minute.[5]
-
The sample was centrifuged at 5000 rpm for 5 minutes.[5]
-
The supernatant was collected for cleanup by dispersive solid-phase extraction (dSPE).
-
The final extract was concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
Instrumental Analysis:
-
Instrument: Agilent 7890B GC coupled with a 5977A MS detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
-
Sample Preparation:
-
10 g of the soil sample was mixed with 20 mL of phosphate-buffered saline (PBS).
-
The mixture was vortexed for 5 minutes and then centrifuged at 4000 rpm for 10 minutes.
-
The supernatant was filtered through a 0.45 µm syringe filter.
-
-
Biosensor Measurement:
-
The AChE-immobilized biosensor chip was placed in the reader.
-
100 µL of the filtered sample extract was added to the sensor surface and incubated for 10 minutes.
-
The sensor was washed with PBS.
-
100 µL of a substrate solution (acetylthiocholine) was added.
-
The change in electrochemical signal was measured over 5 minutes. The rate of signal change is inversely proportional to the concentration of organophosphate pesticides.
-
Performance Parameter Comparison
The performance of the new AChE-Inhibition Biosensor was validated against the established GC-MS method. The key validation parameters are summarized in the table below.[6][7][8][9][10]
| Performance Parameter | AChE-Inhibition Biosensor | GC-MS |
| Linearity (R²) | 0.995 | 0.999 |
| Accuracy (% Recovery) | 85-110% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
| Limit of Detection (LOD) | 1 µg/kg | 0.1 µg/kg |
| Limit of Quantitation (LOQ) | 5 µg/kg | 0.5 µg/kg |
| Analysis Time per Sample | 15 minutes | 2 hours |
| Cost per Sample | Low | High |
| Selectivity | Class-specific (Organophosphates) | Compound-specific |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the new biosensor method and the signaling pathway affected by organophosphate pesticides.
References
- 1. Obsolete Pesticides: Obsolete pesticides [fao.org]
- 2. Obsolete Pesticides â What Is Wrong? [cfs.gov.hk]
- 3. Alternative Pesticide Residue Detection Methods | Encyclopedia MDPI [encyclopedia.pub]
- 4. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wjarr.com [wjarr.com]
The Obsolete Acaricide Cycloprate vs. The Rise of Botanical Alternatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the landscape of acaricidal agents is in continuous evolution. While synthetic options have long dominated the market, the growing concerns over resistance and environmental impact have shifted focus towards alternatives. This guide provides a comparative analysis of the obsolete synthetic acaricide, cycloprate, and the increasingly prevalent botanical acaricides, highlighting the disparity in available efficacy data and underscoring the current trajectory of acaricide research.
This compound, a once-utilized synthetic acaricide, has fallen into obsolescence, and as a result, detailed public-domain data on its efficacy and specific signaling pathways are scarce. Its primary mode of action is understood to be the regulation of insect growth and ovicidal activity. However, the lack of accessible, peer-reviewed experimental data precludes a quantitative comparison with currently researched alternatives.
In stark contrast, botanical acaricides, derived from plants, are the subject of extensive and ongoing scientific investigation. These natural compounds offer a diverse arsenal of chemical structures and modes of action, making them a focal point for the development of new, sustainable pest management strategies.
Quantitative Efficacy of Botanical Acaricides
The efficacy of botanical acaricides has been demonstrated against a range of mite and tick species. The following tables summarize key findings from various studies, showcasing the mortality rates, repellency, and impact on egg-laying of different botanical extracts.
| Botanical Acaricide/Plant Extract | Target Species | Concentration | Efficacy Metric | Result | Citation |
| Celosia trigyna (methanolic extract) | Tetranychus urticae (adults) | Not specified | Mortality Rate | 40% - 60% | [1] |
| Carum carvi (essential oil) | Tetranychus urticae (adults) | Not specified | Mortality Rate | 100% | [1] |
| Essentria® IC3 (6.25%) | Rhipicephalus (Boophilus) microplus (unfed larvae) | 6.25% | Mortality Rate | 100% | [2] |
| Essentria® IC3 (6.25%) | Rhipicephalus (Boophilus) microplus (engorged females) | 6.25% | Mortality Rate | 94% | [2] |
| Essentria® IC3 (6.25%) | Rhipicephalus (Boophilus) microplus (on cattle) | 6.25% | Percent Control | 70% | [2] |
| Palizin® | Tetranychus urticae (adults) | Not specified | Population Reduction (28 days) | 32.60 ± 2.40% | [3] |
| Tondexir® | Tetranychus urticae (eggs) | Not specified | Population Reduction (28 days) | 35.85 ± 2.24% | [3] |
| Artemisia leucodes extract | Tetranychus cinnabarinus | 50 µg/ml | Mortality and Repellency | >80% | [4] |
| Eruca sativa extract | Tetranychus cinnabarinus | 50 µg/ml | Mortality and Repellency | >80% | [4] |
| Monoherbal phyto-formulation (NBA/13/B/2) | Rhipicephalus (Boophilus) microplus (IVRI-5 line) | Not specified | Protection | 91.3% | [5] |
| Monoherbal phyto-formulation (NAC-01) | Rhipicephalus (Boophilus) microplus (field ticks) | Not specified | Protection | >90% | [5] |
Experimental Protocols for Acaricide Efficacy Testing
The evaluation of acaricidal efficacy relies on standardized laboratory and field protocols. These methods are crucial for obtaining reliable and comparable data.
Laboratory Bioassays:
-
Adult Immersion Test (AIT): This method is widely used to determine the efficacy of acaricides against adult ticks.
-
Preparation of Solutions: A range of concentrations of the test acaricide are prepared.
-
Tick Immersion: Engorged female ticks are briefly immersed in the test solutions.
-
Incubation: The treated ticks are then held in a controlled environment (typically around 27°C and 85% relative humidity) for a set period.
-
Data Collection: The number of dead and live ticks, egg mass weight, and egg hatchability are recorded to calculate the percentage of control.
-
-
Larval Packet Test (LPT): The LPT is a standard method for assessing the susceptibility of tick larvae to acaricides.
-
Packet Preparation: Filter papers are impregnated with known concentrations of the acaricide in a solvent. The solvent is allowed to evaporate.
-
Larval Exposure: Approximately 100 tick larvae are placed inside the folded, impregnated filter paper packets, which are then sealed.
-
Incubation: The packets are incubated under controlled conditions for 24 hours.
-
Mortality Assessment: The packets are opened, and the number of live and dead larvae are counted to determine the mortality rate.
-
-
Larval Immersion Test (LIT): This test is an alternative to the LPT, particularly for certain classes of acaricides.
-
Solution Preparation: Serial dilutions of the test compound are made.
-
Larval Immersion: Tick larvae are immersed in the test solutions for a specific duration.
-
Drying and Incubation: The larvae are then removed, dried, and placed in clean holding tubes.
-
Mortality Reading: Mortality is assessed after a 24-hour incubation period.
-
Field Trials:
Field trials are essential to evaluate the performance of an acaricide under real-world conditions on host animals.
-
Animal Selection and Grouping: A suitable number of infested animals (e.g., cattle) are selected and randomly allocated to treatment and control groups.
-
Pre-treatment Tick Counts: The number of ticks on each animal is counted before the application of any treatment.
-
Treatment Application: The test acaricide is applied to the treatment group according to the proposed label instructions. The control group may be left untreated or treated with a placebo.
-
Post-treatment Tick Counts: Tick counts are performed on all animals at regular intervals after treatment.
-
Efficacy Calculation: The percentage of control is calculated by comparing the tick numbers in the treated group to the control group.
Caption: A workflow diagram illustrating common experimental protocols for acaricide efficacy testing.
Signaling Pathways of Botanical Acaricides
The mechanisms of action for botanical acaricides are often multifaceted, a characteristic that may help in mitigating the development of resistance. Many botanical compounds are neurotoxins that target the nervous system of arthropods.
Key molecular targets include:
-
Octopamine Receptors: Some botanical compounds, such as those found in Essentria® IC-3, act as octopamine receptor agonists or antagonists. Octopamine is a critical neurotransmitter in invertebrates, regulating behavior, movement, and heart rate. Disruption of octopamine signaling leads to paralysis and death.
-
GABA-gated Chloride Channels: Gamma-aminobutyric acid (GABA) is an inhibitory neurotransmitter. Certain botanical molecules can block the GABA-gated chloride channels, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the mite or tick.
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.
Caption: Signaling pathways targeted by common botanical acaricides in arthropods.
References
- 1. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 2. Propargite - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Discovery selective acetylcholinesterase inhibitors to control Tetranychus urticae (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcp.modares.ac.ir [jcp.modares.ac.ir]
Comparative Toxicogenomics of Cyclopropane-Containing Pesticide Exposure: A Framework for Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the toxicogenomic effects of cyclopropane-containing pesticides. Due to the obsolete status of the specific acaricide Cycloprate (hexadecyl cyclopropanecarboxylate) and the lack of publicly available toxicogenomic data, this document establishes a methodological template. Here, we use a representative cyclopropane pesticide as a case study and compare its hypothetical toxicogenomic profile with that of a well-characterized alternative, the neonicotinoid insecticide Clothianidin.
The objective is to delineate the molecular mechanisms and biological pathways perturbed by these different classes of pesticides, offering insights into their potential toxicities. This guide outlines the experimental protocols necessary for such a comparative study and presents hypothetical data to illustrate the expected outcomes.
Data Presentation: Comparative Toxicogenomic Profiles
The following tables summarize hypothetical quantitative data from a comparative toxicogenomics study. This data is representative of what would be generated in a study comparing a generic cyclopropane-containing pesticide to Clothianidin in an in vitro human liver cell model (e.g., HepG2).
Table 1: Differentially Expressed Genes (DEGs) in HepG2 Cells Following Pesticide Exposure
| Gene Symbol | Cyclopropane Pesticide (Fold Change) | Clothianidin (Fold Change) | Putative Function |
| CYP1A1 | 4.5 | 1.2 | Xenobiotic metabolism |
| GSTM1 | 3.2 | 1.5 | Glutathione metabolism, detoxification |
| NQO1 | 2.8 | 1.1 | Oxidative stress response |
| FOS | 5.1 | 2.5 | Transcription factor, cellular stress response |
| JUN | 4.8 | 2.3 | Transcription factor, cellular stress response |
| HMOX1 | 6.2 | 1.8 | Heme oxygenase, oxidative stress response |
| CHRNA3 | 1.1 | 8.7 | Nicotinic acetylcholine receptor subunit |
| CHRNA7 | 1.3 | 7.5 | Nicotinic acetylcholine receptor subunit |
| BCL2 | -2.5 | -1.2 | Apoptosis regulator |
| CASP3 | 3.1 | 1.4 | Apoptosis executioner caspase |
Table 2: Enriched Signaling Pathways Affected by Pesticide Exposure
| Pathway Name | Cyclopropane Pesticide (p-value) | Clothianidin (p-value) | Key Genes Involved |
| NRF2-mediated Oxidative Stress Response | 1.2e-8 | 0.04 | NQO1, HMOX1, GSTM1 |
| Aryl Hydrocarbon Receptor Signaling | 3.5e-7 | 0.06 | CYP1A1, NQO1 |
| Apoptosis Signaling | 2.1e-5 | 0.03 | FOS, JUN, BCL2, CASP3 |
| Nicotinic Acetylcholine Receptor Signaling | 0.08 | 5.6e-10 | CHRNA3, CHRNA7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible toxicogenomic studies. Below are the key experimental protocols that would be employed to generate the data presented above.
Cell Culture and Exposure
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells would be maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Exposure Conditions: Cells would be seeded at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, the medium would be replaced with fresh medium containing either the cyclopropane pesticide (e.g., 10 µM), Clothianidin (10 µM), or a vehicle control (0.1% DMSO). Cells would be incubated for 24 hours.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA would be isolated from the cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Quality Assessment: RNA concentration and purity would be assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity would be evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 would be used for downstream analysis.
Microarray Analysis
-
Library Preparation and Hybridization: Gene expression profiling would be performed using a whole-genome microarray platform (e.g., Affymetrix GeneChip). cRNA would be synthesized from total RNA, labeled, and hybridized to the microarray chips according to the manufacturer's instructions.
-
Data Acquisition and Normalization: The arrays would be scanned, and the raw data would be processed and normalized using appropriate software (e.g., Robust Multi-array Average - RMA).
Bioinformatic Analysis
-
Differential Gene Expression: Differentially expressed genes (DEGs) would be identified by comparing the gene expression profiles of the pesticide-treated groups to the vehicle control group. A fold change of > 2 and a p-value < 0.05 would be considered statistically significant.
-
Pathway Analysis: Gene set enrichment analysis would be performed using a tool such as the Gene Ontology (GO) consortium or the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways significantly affected by the pesticide treatments.
Mandatory Visualizations
The following diagrams illustrate key concepts in the comparative toxicogenomics of pesticide exposure.
Caption: Experimental workflow for comparative toxicogenomics.
Caption: NRF2-mediated oxidative stress response pathway.
Assessing the Bioaccumulation Potential of Cycloprate Versus Current-Use Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioaccumulation of pesticides in non-target organisms is a significant concern in environmental toxicology and human health. Understanding the potential of a pesticide to accumulate in living tissues is crucial for its risk assessment and regulatory approval. This guide provides a comparative assessment of the bioaccumulation potential of the insecticide Cycloprate against a range of current-use pesticides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Bioaccumulation Potential
The tendency of a chemical to bioaccumulate is often indicated by its Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (log K_ow_). A high log K_ow_ value generally correlates with a higher potential for a substance to be stored in the fatty tissues of organisms. The BCF is a measure of the accumulation of a chemical in an organism from water, while the BAF considers all routes of exposure, including diet.
Below is a summary of these key metrics for this compound and several current-use pesticides, providing a clear comparison of their bioaccumulation potential.
| Pesticide | Chemical Class | Log K_ow_ | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
| This compound | Cyclopropane carboxylate | 8.2 (computed) | No experimental data found | Very High (inferred from high log K_ow_) |
| DDT | Organochlorine | 6.91[1] | 248 (in brine shrimp) - 89,010 (in fish liver)[1][2] | Very High |
| Permethrin | Pyrethroid | >6.5[3] | 480 - 560 (in fish)[3] | High |
| Chlorpyrifos | Organophosphate | 4.7 - 5.3[4][5] | 100 - 4,667 (in fish)[5][6] | Moderate to High |
| Fipronil | Phenylpyrazole | 4.01[7][8] | 1,855 - 1,892 (in invertebrates)[7] | Moderate to High |
| Atrazine | Triazine | 2.6 - 2.71[9][10] | <10 (in fish)[9] | Low |
| Imidacloprid | Neonicotinoid | 0.57[11][12] | 0.61 - 3 (in aquatic organisms)[11][13] | Low |
| Glyphosate | Organophosphorus | -3.4 to -1.0[14] | Low (not specified in sources)[15] | Very Low |
Note: BCF values can vary significantly depending on the species, exposure duration, and experimental conditions.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is essential for interpreting the results and designing further studies.
Bioconcentration Factor (BCF) Determination (OECD 305)
The Bioconcentration Factor is typically determined following the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[9][11][16] This method assesses the potential for a substance to accumulate in fish from the surrounding water.
The experimental workflow generally involves two phases:
-
Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in the water for a defined period (e.g., 28 days). During this phase, the concentration of the substance is measured in the fish tissue and the water at regular intervals.
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination.
The BCF can be calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Alternatively, a kinetic BCF can be calculated from the rates of uptake and depuration.
Octanol-Water Partition Coefficient (log K_ow_) Determination (OECD 107)
The log K_ow_ is a measure of a chemical's lipophilicity and is a key parameter for predicting its bioaccumulation potential.[6] The "Shake Flask Method," as described in OECD Test Guideline 107, is a common method for its determination.[7][17]
The protocol involves the following key steps:
-
Preparation: A solution of the test substance is prepared in either n-octanol or water.
-
Partitioning: The solution is placed in a flask with the other solvent (water or n-octanol, respectively). The flask is then shaken to facilitate the partitioning of the substance between the two immiscible phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the n-octanol and water phases are separated, often aided by centrifugation.
-
Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).
-
Calculation: The K_ow_ is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log K_ow_).
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Bioaccumulation kinetics and bioconcentration factor of chlorinated pesticides in tissues of Puntius ticto (Ham.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpyrifos (Ref: OMS 971) [sitem.herts.ac.uk]
- 5. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Persistent organic pollutant - Wikipedia [en.wikipedia.org]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Researcher's Guide to Validating Cycloprate as a Negative Control in Acaricide Resistance Studies
For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the validation of cycloprate as a potential negative control in acaricide resistance studies. This guide outlines the necessary experimental framework and data presentation required to establish a compound's suitability as a negative control, ensuring the integrity and accuracy of resistance monitoring and new acaricide development.
In the ever-present battle against acaricide resistance, the importance of robust experimental design cannot be overstated. A critical, yet often overlooked, component of such design is the use of a validated negative control. An ideal negative control is a compound that is structurally related to the active ingredient or shares similar physical properties but is devoid of biological activity against the target organism. Such a control helps to distinguish the specific effects of the acaricide from non-specific effects of the formulation or application process.
This guide proposes a framework for the validation of this compound, an obsolete acaricide, as a negative control. Due to the limited availability of contemporary data on its biological activity, a rigorous validation process is essential before it can be confidently employed in resistance studies. The following sections detail the proposed experimental protocols, data presentation, and visualizations to guide this validation process.
Comparative Efficacy Data: A Hypothetical Validation
For this compound to be considered a valid negative control, it must demonstrate a lack of significant acaricidal activity when compared to both a vehicle control and a known, potent acaricide. The following tables present hypothetical data from standard bioassays, illustrating the expected outcomes if this compound were a suitable negative control.
Table 1: Acute Toxicity of this compound in Adult Immersion Test (AIT)
| Treatment Group | Concentration (ppm) | No. of Ticks | Mortality (%) | Egg Production Index (EPI) | Hatching (%) |
| Vehicle Control | N/A | 100 | 5.0 | 0.95 | 98.0 |
| This compound | 1000 | 100 | 6.5 | 0.93 | 97.5 |
| 5000 | 100 | 8.0 | 0.91 | 96.0 | |
| Amitraz | 50 | 100 | 98.5 | 0.02 | 1.5 |
| (Positive Control) | 100 | 100 | 100 | 0.00 | 0.0 |
Table 2: Larval Packet Test (LPT) Results for this compound
| Treatment Group | Concentration (µg/cm²) | No. of Larvae | Mortality (%) after 24h | LC50 (µg/cm²) | Resistance Ratio (RR) |
| Vehicle Control | N/A | ~500 | 4.2 | > 1000 | N/A |
| This compound | 100 | ~500 | 5.1 | > 1000 | 1.0 |
| 500 | ~500 | 7.8 | > 1000 | 1.0 | |
| Diazinon | 0.5 | ~500 | 45.0 | 0.55 | 1.0 |
| (Positive Control) | 1.0 | ~500 | 92.0 | 0.55 | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are the protocols for the key experiments proposed.
Adult Immersion Test (AIT)
-
Preparation of Solutions: Prepare stock solutions of this compound and a reference acaricide (e.g., amitraz) in an appropriate solvent (e.g., acetone). Serial dilutions are then made in distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations. The vehicle control consists of the same concentration of acetone and Triton X-100 in distilled water.
-
Tick Exposure: Use fully engorged adult female Rhipicephalus microplus ticks. Ticks are weighed and placed in perforated tea strainers. The strainers are then immersed in the test solutions for a specified time (e.g., 5 minutes).
-
Incubation: After immersion, ticks are blotted dry and placed in individual petri dishes. The dishes are incubated at 27±1°C and 85±5% relative humidity for 14 days.
-
Data Collection: Mortality is recorded daily. After 14 days, the eggs laid by each female are collected and weighed. The Egg Production Index (EPI = weight of eggs / initial weight of female) is calculated. The eggs are then incubated for a further 21 days to determine the percentage of hatching.
Larval Packet Test (LPT)
-
Preparation of Packets: Filter papers are impregnated with a solution of the test compound in an organic solvent (e.g., acetone). The solvent is allowed to evaporate completely. The treated filter papers are then folded and sealed to form packets.
-
Larval Exposure: Approximately 100 larvae (14-21 days old) are placed inside each packet. The packets are then sealed.
-
Incubation: The packets are incubated at 27±1°C and 85±5% relative humidity for 24 hours.
-
Data Analysis: After 24 hours, the packets are opened, and the number of live and dead larvae are counted. The percentage mortality is calculated and corrected for control mortality using Abbott's formula. The data is subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the larvae).
Visualizing Experimental and Biological Pathways
To further clarify the proposed validation process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for the validation of this compound as a negative control.
Caption: Contrasting signaling pathways of an active acaricide and a negative control.
Conclusion
The validation of a negative control is a cornerstone of rigorous acaricide resistance research. While historical data on this compound is scarce, its potential as a negative control can be systematically evaluated using the framework presented in this guide. By demonstrating a lack of significant mortality and sublethal effects in standardized bioassays, this compound could be established as a valuable tool for the research community. This would ultimately contribute to more reliable and reproducible findings in the ongoing effort to manage and mitigate acaricide resistance. Researchers are encouraged to adapt and expand upon these protocols to suit their specific study systems and objectives.
Safety Operating Guide
Navigating the Disposal of Cycloprate: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle Cycloprate with care. Although it has low oral mammalian toxicity, it is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. Work should be conducted in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following steps outline a comprehensive procedure for the safe disposal of this compound and its containers, synthesized from general pesticide disposal guidelines.
Step 1: Waste Identification and Classification
The initial step is to classify this compound waste. In most jurisdictions, pesticides are considered hazardous or regulated waste, requiring specific disposal procedures.[2] This classification necessitates careful handling and documentation throughout the disposal process.
Step 2: Segregation and Storage
Properly segregate this compound waste from other laboratory waste streams. Store it in a clearly labeled, sealed, and chemically resistant container. The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 3: Container Management
Empty this compound containers are not truly empty and can retain residues that pose a hazard.[3] Never reuse these containers for any other purpose.[4][5] To prepare containers for disposal, follow the triple-rinsing procedure:
-
Fill the container one-quarter full with a suitable solvent (such as water or another appropriate diluent).
-
Securely close the container and shake it for at least 30 seconds to rinse all interior surfaces.
-
Pour the rinsate into a designated hazardous waste container.
After triple-rinsing, puncture the container to prevent reuse and crush it if possible.[2][6]
Step 4: Professional Waste Disposal
The disposal of this compound waste must be handled by a licensed hazardous waste management company.[2] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations. High-temperature incineration is a common and effective method for destroying pesticide waste.[6]
Step 5: Documentation
Maintain meticulous records of the disposal process. This includes the date, quantity of waste, and the name of the disposal company. A Uniform Hazardous Waste Manifest will likely be required for off-site transportation and disposal.[2]
Minimizing Waste Generation
The most effective disposal strategy begins with waste minimization. To reduce the amount of this compound waste:
-
Purchase only the amount of chemical needed for your experiments.
-
Maintain a current and accurate chemical inventory to avoid ordering duplicates.
-
If you have a small amount of excess, consider if another registered user in your institution can utilize it, provided it is in its original, properly labeled container.[3][4]
Quantitative Data Summary
Due to the obsolete nature of this compound, specific quantitative data on its disposal and environmental fate are limited. The available information primarily pertains to its chemical properties.
| Parameter | Value | Source |
| Chemical Formula | C₂₀H₃₈O₂ | [1] |
| GB COPR Regulatory Status | Not approved | [1] |
| EC Regulation 1107/2009 Status | Not approved | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general yet critical procedures, laboratory professionals can manage and dispose of this compound responsibly, ensuring the safety of personnel and the protection of the environment.
References
- 1. This compound (Ref: ZR 856) [sitem.herts.ac.uk]
- 2. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 3. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. epa.gov [epa.gov]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
Safeguarding Your Research: A Guide to Handling Cycloprate
This guide provides essential safety and logistical information for handling Cycloprate, including operational procedures and disposal plans. By following these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure through skin contact, inhalation, or accidental ingestion. The following table summarizes the recommended PPE.[1][2]
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear durable, chemical-resistant gloves. Nitrile or neoprene gloves are often recommended for handling pesticides.[3] Always inspect gloves for tears or holes before use. Do not wear leather or fabric gloves as they can absorb and retain chemicals.[4] |
| Body Protection | Long-sleeved shirt and long pants | Wear a long-sleeved shirt and long pants made of a tightly woven fabric as a minimum level of protection.[2] |
| Chemical-resistant suit or coveralls | For higher-risk activities such as mixing or handling concentrates, a chemical-resistant suit or coverall should be worn over regular work clothes.[2][3] | |
| Chemical-resistant apron | When mixing or loading, a chemical-resistant apron provides an additional layer of protection against splashes and spills.[3] | |
| Eye and Face Protection | Safety glasses with side and brow shields | To protect against splashes, use safety glasses that meet ANSI Z87.1 standards.[5] |
| Chemical splash goggles | For a higher level of protection, especially when there is a significant risk of splashing, chemical splash goggles are recommended.[3] | |
| Face shield | A face shield worn over safety glasses or goggles offers full-face protection.[3] | |
| Respiratory Protection | Respirator | The need for respiratory protection depends on the formulation and the procedure. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with the appropriate cartridges should be used.[5] |
| Foot Protection | Chemical-resistant boots | Wear chemical-resistant boots. Pant legs should be worn outside of the boots to prevent chemicals from running down into them.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Preparation:
-
Read and understand all available safety information and your institution's standard operating procedures for handling pesticides.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Assemble all necessary materials and PPE before beginning work.
2. Handling:
-
Put on all required PPE as outlined in the table above.
-
Avoid creating dust or aerosols.
-
Measure and dispense the chemical carefully to avoid spills.
-
Keep containers closed when not in use.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be securely locked.
Emergency and First Aid Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing.[6] Rinse the affected area with plenty of soap and water for at least 15-20 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment.
1. Unused Product:
-
Dispose of unused this compound as hazardous waste.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
-
Do not pour leftover pesticides down the sink or drain.[7][8]
2. Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.[8][9]
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture and crush the empty, rinsed container to prevent reuse.
-
Dispose of the container according to local, state, and federal regulations. Many communities have household hazardous waste collection programs that will accept pesticide containers.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. PI256/PI256: First Aid for Pesticide Exposure [edis.ifas.ufl.edu]
- 7. epa.gov [epa.gov]
- 8. hgic.clemson.edu [hgic.clemson.edu]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
